1-Bromo-2-(methoxymethoxy)ethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(methoxymethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKGXDSPQAOGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391526 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112496-94-3 | |
| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane (CAS: 112496-94-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane, with the Chemical Abstracts Service (CAS) number 112496-94-3, is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive bromo group and a stable methoxymethyl (MOM) ether, makes it a key building block, particularly in the fields of pharmaceutical and agrochemical development. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of the 2-(methoxymethoxy)ethyl moiety into a target molecule. The MOM ether provides a stable protecting group for the hydroxyl functionality, which can be cleaved under specific acidic conditions. This dual functionality allows for sequential and controlled modifications in complex synthetic pathways.
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and essential safety and handling information.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2]
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.480 |
| Flash Point | 64.4 °C (148.0 °F) - closed cup |
| SMILES | COCOCCBr |
| InChI | 1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (Proton NMR) | Signals corresponding to the methoxy protons (CH₃O-), the methylene protons of the methoxymethyl group (-OCH₂O-), the methylene protons adjacent to the ether oxygen (-OCH₂-), and the methylene protons adjacent to the bromine atom (-CH₂Br). |
| ¹³C NMR (Carbon NMR) | Resonances for the four distinct carbon atoms: the methoxy carbon, the methylene carbon of the methoxymethyl group, and the two methylene carbons of the ethyl chain. |
| FTIR (Infrared) | Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the aliphatic groups, and a C-Br stretching vibration. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether linkages. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks. |
Experimental Protocols
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound from 2-(methoxymethoxy)ethanol. This procedure is adapted from general methods for the bromination of alcohols.
Reaction:
HOCH₂CH₂OCH₂OCH₃ + PBr₃ → BrCH₂CH₂OCH₂OCH₃
Materials:
-
2-(Methoxymethoxy)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (optional, depending on the scale and solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methoxymethoxy)ethanol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for using this compound as an alkylating agent.
Materials:
-
Nucleophile (e.g., an alcohol, amine, or thiol)
-
This compound
-
A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) portion-wise at a suitable temperature (often 0 °C to room temperature).
-
Stir the mixture for a period to allow for the formation of the nucleophilic anion.
-
Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Applications in Drug Development
This compound is a versatile reagent in the synthesis of pharmaceutically active compounds. Its utility stems from its ability to introduce a protected hydroxyl group, which can enhance solubility and provide a handle for further functionalization.
-
Antiviral Agents: Halogenated nucleoside analogues have shown significant antiviral activity. The 2-(methoxymethoxy)ethyl side chain can be incorporated into nucleoside scaffolds to modify their biological properties, potentially leading to new antiviral drug candidates. For instance, derivatives of 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine have exhibited in vitro activity against Herpes Simplex Virus type 1 (HSV-1).[3]
-
Anticancer Agents: The quinoline scaffold is a key feature in many anticancer agents. This compound can be used to introduce alkoxy side chains onto such scaffolds. These modifications can influence the compound's ability to interact with biological targets like topoisomerase I, an enzyme crucial for DNA replication in cancer cells. The synthesis of certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potential topoisomerase I inhibitors has been reported.[4] Chalcone derivatives containing bromo and methoxy groups have also been investigated for their anticancer properties against breast cancer cell lines.[5]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Role as a Synthetic Building Block
This diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of more complex molecules.
Caption: Role of this compound in multi-step organic synthesis.
Note: No specific signaling pathways involving this compound have been identified in the reviewed literature.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For operations with a risk of splashing, a face shield is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C4H9BrO2 | CID 3331051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-(methoxymethoxy)ethane, a valuable bifunctional molecule in organic synthesis. This document details a reliable synthetic protocol, outlines the necessary reagents and conditions, and presents a thorough characterization of the target compound using modern analytical techniques.
Introduction
This compound, also known as 2-bromoethyl methoxymethyl ether, is a useful building block in organic chemistry. Its structure incorporates a reactive bromo group, susceptible to nucleophilic substitution, and a methoxymethyl (MOM) ether, a common protecting group for alcohols. This dual functionality makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds where controlled, stepwise modifications are crucial. The MOM group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the protection of the hydroxyl group of 2-bromoethanol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds via a nucleophilic substitution mechanism where the alkoxide generated from 2-bromoethanol attacks the electrophilic carbon of MOM-Cl.
A general synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2-Bromoethanol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction and chromatography
-
Hexanes for chromatography
Procedure:
-
To a solution of 2-bromoethanol (1.0 eq.) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
The solution is cooled to 0 °C in an ice bath.
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.
Physicochemical Properties
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.480 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in CDCl₃ are:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | s | 2H | -O-CH₂ -O- |
| ~3.85 | t | 2H | Br-CH₂-CH₂ -O- |
| ~3.50 | t | 2H | Br-CH₂ -CH₂-O- |
| ~3.35 | s | 3H | -O-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum indicates the different carbon environments. The expected chemical shifts (δ) in ppm in CDCl₃ are:
| Chemical Shift (ppm) | Assignment |
| ~96.5 | -O-C H₂-O- |
| ~69.0 | Br-CH₂-C H₂-O- |
| ~55.5 | -O-C H₃ |
| ~32.0 | Br-C H₂-CH₂-O- |
IR (Infrared) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands are:
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretching (alkane) |
| 1150-1050 | C-O-C stretching (ether) |
| 650-550 | C-Br stretching |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major peaks in the mass spectrum are:
| m/z | Assignment |
| 169/171 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 123/125 | [M - CH₂O]⁺ |
| 45 | [CH₂OCH₃]⁺ (base peak) |
Logical Relationships in Characterization
The relationship between the structure of this compound and its spectroscopic data is crucial for its unambiguous identification.
Caption: Logic diagram for structural confirmation.
Conclusion
This technical guide provides essential information for the successful synthesis and thorough characterization of this compound. The detailed experimental protocol and comprehensive spectroscopic data will be a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the reliable preparation and use of this versatile chemical intermediate.
An In-depth Technical Guide on the NMR Spectral Data of 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Bromo-2-(methoxymethoxy)ethane . This document is intended to serve as a detailed reference for researchers and professionals involved in organic synthesis, drug development, and materials science, where the structural elucidation of such molecules is critical. The following sections present quantitative ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and logical diagrams to facilitate the interpretation of the spectral information.
Quantitative NMR Data
The ¹H and ¹³C NMR spectral data for this compound are summarized below. The data has been compiled based on established chemical shift predictions and analysis of structurally related compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.65 | Singlet | 2H | O-CH₂ -O |
| ~ 3.85 | Triplet | 2H | Br-CH₂-CH₂ -O |
| ~ 3.50 | Triplet | 2H | Br-CH₂ -CH₂-O |
| ~ 3.35 | Singlet | 3H | O-CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 96.5 | O-C H₂-O |
| ~ 70.0 | Br-CH₂-C H₂-O |
| ~ 55.5 | O-C H₃ |
| ~ 31.0 | Br-C H₂-CH₂-O |
Experimental Protocols: NMR Spectroscopy
The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-15 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solvent should contain tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
Final Steps: Cap the NMR tube securely and ensure the exterior is clean before inserting it into the NMR spectrometer.
Instrument Setup and Data Acquisition
NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
For ¹H NMR Spectra:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans
For ¹³C NMR Spectra (with proton decoupling):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Apply phase correction to ensure that all spectral peaks are in the positive absorptive mode.
-
Baseline Correction: Perform a baseline correction to obtain a flat spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Analysis: Conduct peak picking to identify the chemical shifts of the signals. For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the molecular structure with NMR assignments and a typical experimental workflow.
Caption: Molecular structure of this compound with proton assignments.
Caption: Generalized experimental workflow for NMR data acquisition.
The Synthetic Utility of 1-Bromo-2-(methoxymethoxy)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(methoxymethoxy)ethane (BrCH₂CH₂OCH₂OCH₃), CAS Number 112496-94-3, is a versatile bifunctional reagent in modern organic synthesis. Its primary role is that of a 2-hydroxyethylating agent, where the hydroxyl group is masked as a methoxymethyl (MOM) ether. This protecting group strategy allows for the introduction of a masked ethanolamine or ethylene glycol unit into a molecule via nucleophilic substitution at the bromine-bearing carbon. The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions to reveal the primary alcohol. This guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols for its use in alkylation reactions and potential Grignard reagent formation, supported by quantitative data and workflow visualizations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| CAS Number | 112496-94-3 |
| Appearance | Liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index | n20/D 1.480 |
| Flash Point | 64.44 °C (148.0 °F) - closed cup |
| Solubility | Soluble in common organic solvents. |
Core Application: A Protected 2-Hydroxyethyl Synthon
The primary utility of this compound lies in its function as a synthon for the 2-hydroxyethyl cation (⁺CH₂CH₂OH). The methoxymethyl (MOM) ether serves as a robust protecting group for the terminal hydroxyl function, allowing the bromo-functionalized end of the molecule to participate in a range of nucleophilic substitution reactions.
The general synthetic strategy involves two key steps:
-
Alkylation: A nucleophile (Nu⁻) displaces the bromide ion in an Sₙ2 reaction to form a new carbon-nucleophile bond.
-
Deprotection: The MOM ether is cleaved under acidic conditions to unmask the primary hydroxyl group.
Caption: General workflow for the utilization of this compound.
Applications in Organic Synthesis
O-Alkylation: Williamson Ether Synthesis
This compound is an excellent substrate for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form ethers. This reaction is particularly useful for introducing a protected ethylene glycol-type linker to alcohols and phenols.
While specific yield data for this compound is not extensively reported, the following table provides typical yields for Williamson ether synthesis involving primary alkyl bromides with various phenols and alcohols.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 85-95 |
| 4-Methoxyphenol | NaH | THF | Room Temp. to 60 | 90-98 |
| Benzyl Alcohol | NaH | DMF | 0 to Room Temp. | 80-95 |
| Cyclohexanol | K-OtBu | THF | Room Temp. | 75-90 |
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add phenol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C and add this compound (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) and then with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
N-Alkylation of Amines and Heterocycles
The introduction of the 2-(methoxymethoxy)ethyl group onto nitrogen atoms is a valuable transformation in the synthesis of pharmaceutical intermediates. Primary and secondary amines, as well as nitrogen-containing heterocycles, can be effectively alkylated.
The following table summarizes typical conditions and yields for the N-alkylation of various amines with primary alkyl bromides.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 70-85 |
| Diethylamine | Et₃N | THF | Room Temp. | 80-95 |
| Imidazole | NaH | DMF | Room Temp. | 85-95 |
| Pyrrolidine | K₂CO₃ | DMF | 50 | 90-98 |
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (0.3 M).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.) at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
S-Alkylation of Thiols
Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | Acetone | Reflux | 90-99 |
| Benzyl Mercaptan | NaH | THF | 0 to Room Temp. | 90-98 |
| Cysteine derivative | DIPEA | DMF | Room Temp. | 85-95 |
-
Reaction Setup: To a solution of thiophenol (1.0 eq.) in acetone (0.4 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Addition of Alkylating Agent: Stir the mixture vigorously for 15 minutes at room temperature, then add this compound (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (around 56 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature, filter off the solids, and evaporate the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Potential Application: Grignard Reagent Formation
While the presence of ether linkages can sometimes complicate Grignard reagent formation, primary alkyl bromides are generally suitable substrates. The formation of the Grignard reagent from this compound would generate a nucleophilic carbon, effectively reversing the polarity of the ethyl group and opening up a different set of synthetic possibilities, such as reaction with carbonyls, epoxides, and other electrophiles.
Caption: Proposed pathway for Grignard reagent formation and subsequent reaction.
Note: All glassware must be rigorously flame- or oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.[1]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.
Deprotection of the MOM Ether
The final step in many synthetic sequences involving this reagent is the removal of the MOM protecting group to liberate the primary alcohol. This is typically achieved under mild acidic conditions.
-
Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (0.2 M).
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Work-up: Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected 2-hydroxyethyl moiety. Its utility in O-, N-, and S-alkylation reactions is well-established in principle, following the predictable reactivity of primary alkyl halides in Sₙ2 reactions. The stability of the MOM ether under basic and nucleophilic conditions, combined with its straightforward removal under acidic conditions, makes this reagent a valuable tool in the multistep synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The potential for Grignard reagent formation further broadens its synthetic applicability, positioning it as a key building block for a diverse range of chemical transformations.
References
A Comprehensive Technical Guide to the Methoxymethyl (MOM) Protecting Group Utilizing 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is fundamental to achieving target molecules with high fidelity. The methoxymethyl (MOM) ether stands as a robust and versatile choice for the protection of hydroxyl groups due to its ease of introduction, stability across a range of reaction conditions, and reliable deprotection methods.[1][2] This guide provides an in-depth exploration of the MOM protecting group, with a specific focus on the use of 1-Bromo-2-(methoxymethoxy)ethane as an alternative alkylating agent to the more conventional but carcinogenic chloromethyl methyl ether (MOM-Cl).[3][4]
Introduction to the MOM Protecting Group
The methoxymethyl group (CH₃OCH₂–) serves to temporarily mask the reactivity of alcohols, preventing them from engaging in undesired side reactions during subsequent synthetic transformations. This acetal is stable to a variety of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] Its removal is typically accomplished under acidic conditions.[4]
While chloromethyl methyl ether (MOM-Cl) is a common reagent for introducing the MOM group, its carcinogenic nature has prompted the exploration of safer alternatives.[3][4] this compound presents itself as one such alternative, offering a potentially less hazardous route to MOM-protected alcohols.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is crucial for its safe and effective use.
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂[5] |
| Molecular Weight | 169.02 g/mol |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index | n20/D 1.480 |
Reaction Mechanisms and Workflows
The introduction of the MOM group using this compound is anticipated to proceed via a nucleophilic substitution reaction. The alcohol, typically deprotonated by a non-nucleophilic base, acts as the nucleophile, attacking the carbon bearing the bromine atom.
Proposed Protection Mechanism
References
The Underutilized Reagent: A Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane as a Methoxymethylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis, the protection of hydroxyl groups is a fundamental strategy. The methoxymethyl (MOM) ether is a robust and widely used protecting group, prized for its stability across a range of reaction conditions and its straightforward removal. Conventionally, chloromethyl methyl ether (MOM-Cl) is the reagent of choice for the introduction of the MOM group. This technical guide explores a less-documented alternative: 1-Bromo-2-(methoxymethoxy)ethane (MOM-Br) . While specific literature on its application is scarce, this document aims to provide a comprehensive overview based on established principles of nucleophilic substitution and protection group chemistry. We will delve into its physicochemical properties, propose reaction protocols, and discuss its potential advantages and disadvantages compared to its chlorinated counterpart.
Introduction to this compound (MOM-Br)
This compound, also known as 2-bromoethyl methoxymethyl ether, is a halogenated ether with the potential to serve as a methoxymethylating agent for alcohols. The core principle of its function lies in the nucleophilic substitution at the carbon atom bearing the bromine, where an alkoxide displaces the bromide to form a stable MOM ether.
While MOM-Cl is a well-established reagent for this transformation, MOM-Br presents an alternative that may offer different reactivity profiles and handling characteristics. Understanding its properties is the first step in harnessing its synthetic potential.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This information is crucial for the safe handling and execution of reactions involving this reagent.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂[1] |
| Molecular Weight | 169.02 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Flash Point | 64.44 °C (closed cup) |
| Storage Class | 10 - Combustible liquids |
| Safety Precautions | Wear eye shields, gloves, and a suitable respirator. Handle in a well-ventilated area. |
Proposed Experimental Protocols
Due to the limited specific literature on the use of this compound for alcohol protection, the following protocols are based on general principles of Williamson ether synthesis and anecdotal evidence. Optimization for specific substrates is highly recommended.
Methoxymethylation of a Primary Alcohol using Sodium Hydride
This protocol is adapted from a user-shared experience and is suitable for alcohols that are compatible with strong bases.[2]
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the primary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Methoxymethylation of a Phenol using a Non-nucleophilic Base
This proposed protocol is based on standard conditions for MOM protection using MOM-Cl and may be applicable to MOM-Br for more sensitive substrates like phenols.
Materials:
-
Phenol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry flask under an inert atmosphere, add the phenol, anhydrous DCM, and DIPEA.
-
Stir the solution at room temperature until the phenol is fully dissolved.
-
Add this compound dropwise.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Logical Workflows
The methoxymethylation of an alcohol with this compound is expected to proceed via an S(_N)2 mechanism.
Caption: Proposed S(_N)2 mechanism for the methoxymethylation of an alcohol using MOM-Br.
The general experimental workflow for a methoxymethylation reaction using this compound can be visualized as follows:
Caption: A generalized experimental workflow for methoxymethylation with MOM-Br.
Comparative Analysis: MOM-Br vs. MOM-Cl
The overwhelming prevalence of MOM-Cl in the literature suggests it possesses certain advantages over MOM-Br. A comparative analysis based on general chemical principles is presented in Table 2.
Table 2: Theoretical Comparison of MOM-Br and MOM-Cl
| Feature | This compound (MOM-Br) | Chloromethyl methyl ether (MOM-Cl) |
| Reactivity | Expected to be less reactive than MOM-Cl due to the lower electronegativity and better leaving group ability of bromide compared to chloride in some contexts. However, in S(_N)2 reactions, bromide is generally a better leaving group than chloride.[3] | Highly reactive and widely used.[3][4] |
| Synthesis | Less common synthetic routes may contribute to higher cost and lower availability. | Readily synthesized from formaldehyde, methanol, and HCl, though this method can produce hazardous byproducts.[3] |
| Stability | Potentially more stable and less volatile than MOM-Cl, which could be advantageous for storage and handling. | Known to be highly volatile and moisture-sensitive.[3] |
| Safety | Halogenated ethers should be handled with care as potential carcinogens. | A known human carcinogen.[3] |
| Byproducts | The primary byproduct is a bromide salt. | The primary byproduct is a chloride salt. |
Deprotection of MOM Ethers
The cleavage of the MOM ether to regenerate the alcohol is typically achieved under acidic conditions. A general protocol for the deprotection of a MOM ether is provided below.
Materials:
-
MOM-protected alcohol
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol in methanol or THF.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.
-
Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Conclusion and Future Outlook
This compound remains an under-explored reagent for the methoxymethylation of alcohols. While MOM-Cl is the established standard, MOM-Br could potentially offer advantages in terms of stability and handling. The lack of comprehensive studies on its reactivity and scope necessitates further investigation. The protocols and comparative analysis presented in this guide are intended to provide a foundational framework for researchers interested in exploring the utility of this reagent. Further studies are warranted to establish its efficacy across a range of substrates and to provide the quantitative data necessary for its broader adoption in the synthetic community. This could be a valuable area of research for developing milder or more selective methoxymethylation procedures.
References
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(methoxymethoxy)ethane (CAS Number: 112496-94-3). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practices during its use, storage, and disposal.
Chemical and Physical Properties
This compound, also known as 2-Bromoethyl methoxymethyl ether, is a combustible liquid utilized in various chemical syntheses. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C4H9BrO2 | [1][2] |
| Molecular Weight | 169.02 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 116-117 °C | |
| Density | 1.448 g/mL at 25 °C | |
| Flash Point | 64.44 °C (148.0 °F) - closed cup | |
| Refractive Index | n20/D 1.480 | |
| Storage Class | 10 - Combustible liquids |
Hazard Identification and Safety Precautions
This chemical is classified as a combustible liquid.[4] While extensive toxicological data is not available, it is crucial to handle it with care, assuming potential hazards.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
No smoking in the vicinity of use.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place and keep cool.[4]
-
Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols: Handling and Storage
Due to the limited availability of specific experimental protocols in the public domain, the following are general best-practice guidelines derived from safety data sheets.
Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory when handling this compound.
Caption: Recommended Personal Protective Equipment for handling.
Storage and Incompatibility
Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.
-
Storage Conditions: Keep away from heat, sparks, and flame. Store in a flammables area. For product quality, refrigeration is recommended.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
Caption: Storage and incompatibility guidelines.
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response measures.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur. |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
Source:[4]
Spill and Leak Response
A clear workflow should be established for handling spills.
Caption: Workflow for spill and leak response.
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[4] It is recommended to handle this chemical as potentially hazardous until more data becomes available.
-
Sensitization: No information available.[4]
-
Carcinogenicity: The carcinogenic properties have not been evaluated by major regulatory agencies.[4]
-
Ecotoxicity: Do not empty into drains.[4] Persistence is unlikely based on available information, and there is no evidence to suggest bioaccumulation.[4]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Waste disposal should be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Disclaimer
This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Users should always consult the most current SDS for the specific product they are using and adhere to all institutional and regulatory safety guidelines.
References
Technical Guide: Stability and Storage of 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. Its structure incorporates a reactive bromoethyl group and a methoxymethyl (MOM) ether, a common protecting group for alcohols. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile, recommended storage and handling procedures, and potential decomposition pathways of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| CAS Number | 112496-94-3 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Flash Point | 64.44 °C (148.0 °F) - closed cup |
| Storage Class | 10 - Combustible liquids |
Stability Profile
The stability of this compound is primarily dictated by the chemical nature of its two main functional groups: the alkyl bromide and the methoxymethyl (MOM) ether.
3.1. Thermal Stability
This compound is a combustible liquid and exhibits moderate thermal stability. While it can be handled at room temperature, prolonged exposure to high temperatures is not recommended. In synthetic procedures, it has been shown to be stable under reflux conditions at 65°C for up to 48 hours. However, at elevated temperatures, decomposition can be expected.
3.2. Hydrolytic Stability
The methoxymethyl (MOM) ether group is an acetal, which is known to be sensitive to acidic conditions.[1][2][3] Under acidic aqueous conditions, the MOM ether will undergo hydrolysis to yield methanol, formaldehyde, and the corresponding alcohol. Conversely, the MOM group is stable under neutral and basic conditions.[2] Therefore, contact with acids, including Lewis acids, should be avoided to prevent decomposition.
3.3. Photochemical Stability
Alkyl halides, in general, are susceptible to photochemical degradation.[4] Exposure to ultraviolet (UV) light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to product degradation and the formation of impurities.
3.4. Oxidative Stability
Ethers are known to be susceptible to autooxidation in the presence of oxygen, particularly when exposed to light, to form explosive peroxides. While specific data for this compound is not available, it is prudent to handle it as a potential peroxide-former.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling guidelines are recommended to maintain the quality and safety of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature. Refrigeration (0-8 °C) may be considered for long-term storage to minimize potential degradation. | To slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen and moisture, preventing autooxidation and hydrolysis. |
| Light Exposure | Store in a tightly sealed, opaque container, protected from light. | To prevent photochemical degradation. |
| Incompatible Materials | Strong acids, strong oxidizing agents, and strong bases. | To prevent acid-catalyzed hydrolysis, oxidation, and other reactions. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. | To avoid inhalation of vapors and skin contact. As a combustible liquid, avoid sources of ignition. |
Potential Decomposition Pathways
The primary decomposition pathway for this compound is anticipated to be acid-catalyzed hydrolysis of the MOM ether. A general representation of this pathway is illustrated below.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols for Stability Assessment
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Opaque, sealed containers (e.g., amber glass vials with PTFE-lined caps)
-
Environmental chambers or ovens for controlled temperature and humidity
-
UV light source
-
Analytical instrumentation (e.g., GC-MS, HPLC, NMR)
Methodology:
-
Sample Preparation: Aliquot the this compound into the storage containers under an inert atmosphere.
-
Storage Conditions: Place the samples under the following conditions:
-
Long-term: 25 °C / 60% RH (or as per ICH guidelines)
-
Accelerated: 40 °C / 75% RH (or as per ICH guidelines)
-
Refrigerated: 5 °C
-
Photostability: Exposure to a calibrated light source (as per ICH Q1B)
-
-
Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for:
-
Appearance: Visual inspection for color change or precipitate formation.
-
Purity: Quantify the parent compound and any degradation products using a validated chromatographic method (e.g., GC-MS or HPLC).
-
Identification of Degradants: Characterize any significant degradation products using appropriate spectroscopic techniques (e.g., MS, NMR).
-
The following diagram illustrates a general workflow for a stability study.
Caption: General workflow for a chemical stability study.
Conclusion
This compound is a moderately stable compound that requires careful storage and handling to prevent degradation. The primary stability concerns are its combustibility, sensitivity to acidic conditions leading to hydrolysis of the MOM ether, and potential for photochemical degradation. By adhering to the recommended storage conditions, including protection from light, moisture, and acidic environments, and by following safe handling practices, researchers can ensure the integrity of this valuable synthetic building block for their scientific endeavors.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(methoxymethoxy)ethane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its structure, featuring a reactive primary alkyl bromide and a protective methoxymethyl (MOM) ether, makes it a versatile building block for the introduction of a protected hydroxyl functionality. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, focusing on reaction mechanisms, expected reactivity patterns, and detailed experimental considerations.
The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by an incoming nucleophile. Due to the primary nature of the carbon bearing the bromine, the S(_N)2 mechanism is the predominant pathway. However, the presence of an ether oxygen atom at the β-position introduces the potential for neighboring group participation (NGP), which can significantly influence the reaction rate and stereochemical outcome.
Reaction Mechanisms
The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: a direct S(_N)2 displacement or a pathway involving neighboring group participation.
Direct S(_N)2 Pathway
In a direct S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide ion.[1] This pathway results in an inversion of stereochemistry at the reaction center, although for this achiral substrate, this is not observable. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2]
Caption: Generalized S(_N)2 reaction pathway.
Neighboring Group Participation (NGP)
The ether oxygen in this compound can act as an internal nucleophile, displacing the bromide to form a cyclic oxonium ion intermediate.[3][4] This intramolecular reaction, also known as anchimeric assistance, can be kinetically favorable compared to an intermolecular attack by an external nucleophile, leading to an enhanced reaction rate.[3] The subsequent attack of the external nucleophile on the oxonium ion intermediate occurs in a second step, which can proceed with either retention or inversion of configuration at the two carbons of the ring, but the overall result from the starting material is a net retention of configuration.[5]
Caption: Reaction pathway involving Neighboring Group Participation (NGP).
Reactivity with Various Nucleophiles
The reactivity of this compound is highly dependent on the nature of the nucleophile. Stronger nucleophiles will generally favor the direct S(_N)2 pathway, while weaker nucleophiles may allow for a greater contribution from the NGP pathway, especially in polar, non-nucleophilic solvents.
Oxygen Nucleophiles
Alcohols and phenols, typically after deprotonation to their corresponding alkoxides or phenoxides, are effective nucleophiles for the displacement of the bromide. These reactions are commonly used to synthesize more complex ethers.
Nitrogen Nucleophiles
Primary and secondary amines, as well as ammonia and azide ions, are potent nucleophiles that readily react with this compound to form the corresponding substituted amines. These reactions are fundamental in the synthesis of many pharmaceutical intermediates.
Sulfur Nucleophiles
Thiols, particularly after deprotonation to thiolates, are excellent nucleophiles and react rapidly with this compound to form thioethers.[6][7] The high nucleophilicity of sulfur often leads to very efficient S(_N)2 reactions.
Carbon Nucleophiles
Carbanions, such as those derived from malonic esters or organometallic reagents, can also be used, although the basicity of these nucleophiles may promote competing elimination (E2) reactions, especially with increased steric hindrance or at elevated temperatures.
Quantitative Data (Illustrative)
Direct kinetic data for the reaction of this compound is not widely available in the public domain.[8] The following tables provide illustrative, comparative data based on established principles of S(_N)2 reactivity for primary alkyl halides. This data should be considered as a general guide for experimental design.
Table 1: Relative Reaction Rates with Various Nucleophiles in DMF at 25°C
| Nucleophile | Nucleophile Type | Expected Relative Rate |
| NaN(_3) | Nitrogen | High |
| NaSPh | Sulfur | Very High |
| NaCN | Carbon | High |
| NaI | Halogen | Moderate |
| PhONa | Oxygen | Moderate |
| Et(_2)NH | Nitrogen | Moderate |
| CH(_3)COONa | Oxygen | Low |
| CH(_3)OH | Oxygen | Very Low (Solvolysis) |
Table 2: Effect of Solvent on S(_N)2 Reaction Rate (Illustrative)
| Solvent | Solvent Type | Expected Relative Rate |
| Dimethylformamide (DMF) | Polar Aprotic | Very High |
| Acetone | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate |
| Ethanol | Polar Protic | Low |
| Water | Polar Protic | Very Low |
Experimental Protocols
The following are representative protocols for conducting reactions with this compound and for analyzing its reactivity.
Protocol for a Typical S(_N)2 Reaction: Synthesis of 2-(Methoxymethoxy)ethyl Azide
Objective: To synthesize 2-(methoxymethoxy)ethyl azide via an S(_N)2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol for a Comparative Kinetic Study
Objective: To compare the relative rates of reaction of this compound and a reference alkyl halide (e.g., 1-bromobutane) with a nucleophile.
Materials:
-
This compound
-
1-Bromobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a stock solution of sodium iodide (e.g., 0.1 M) in anhydrous acetone.
-
Prepare separate stock solutions of this compound (e.g., 0.1 M) and 1-bromobutane (e.g., 0.1 M) in anhydrous acetone, each containing a known concentration of the internal standard.
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), mix equal volumes of the sodium iodide solution and one of the alkyl halide solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a solvent mixture for GC analysis).
-
Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the remaining alkyl halide relative to the internal standard.
-
Repeat the experiment for the other alkyl halide under identical conditions.
-
Plot the concentration of the alkyl halide versus time to determine the reaction rate.
Caption: Experimental workflow for a kinetic study.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by nucleophilic substitution. While the S(_N)2 mechanism is expected to be the primary pathway, the potential for neighboring group participation by the β-ether oxygen should be a key consideration in experimental design, as it can influence both reaction rates and stereochemical outcomes. The choice of nucleophile and solvent are critical parameters for controlling the outcome of reactions with this substrate. The protocols and comparative data presented in this guide offer a framework for the effective utilization of this compound in a variety of synthetic applications.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Methoxymethyl (MOM) Protection of Primary Alcohols using 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of functional groups is a critical strategy. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions. While methoxymethyl chloride (MOM-Cl) is a common reagent for this transformation, its high reactivity and associated safety concerns have led to the exploration of alternative reagents. This document provides a detailed protocol for the protection of primary alcohols using the alternative reagent, 1-Bromo-2-(methoxymethoxy)ethane.
Reaction Principle
The protection of a primary alcohol with this compound proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated by a non-nucleophilic base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the stable MOM ether.
Data Presentation
The following table summarizes representative data for the MOM protection of a generic primary alcohol (R-CH₂OH) using this compound. Please note that yields are representative and can vary depending on the specific substrate and reaction conditions.
| Entry | Substrate (R-CH₂OH) | Product (R-CH₂-OMOM) | Molecular Formula (Product) | Molecular Weight (Product, g/mol ) | Typical Yield (%) | Analytical Data (¹H NMR, δ ppm) |
| 1 | Benzyl alcohol | Benzyl methoxymethyl ether | C₉H₁₂O₂ | 152.19 | 85-95 | 7.25-7.40 (m, 5H), 4.65 (s, 2H), 4.60 (s, 2H), 3.35 (s, 3H) |
| 2 | 1-Hexanol | 1-(Methoxymethoxy)hexane | C₈H₁₈O₂ | 146.23 | 80-90 | 4.62 (s, 2H), 3.55 (t, 2H), 3.38 (s, 3H), 1.50-1.65 (m, 2H), 1.25-1.40 (m, 6H), 0.89 (t, 3H) |
Experimental Protocols
Protocol 1: MOM Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) to the stirred solution.
-
Slowly add this compound (1.2 - 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired MOM-protected alcohol.
Protocol 2: Deprotection of a MOM Ether
This protocol outlines a common method for the removal of the MOM protecting group using acidic conditions.
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
Methanol or a mixture of THF and water
-
Hydrochloric acid (HCl, e.g., 6M solution) or other suitable acid (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 equiv) in methanol or a mixture of THF and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
If methanol was used, remove it under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary to yield the deprotected primary alcohol.
Mandatory Visualization
Caption: Workflow for the MOM protection of a primary alcohol using this compound and subsequent deprotection.
Caption: Mechanism of MOM protection of a primary alcohol.
Application Notes and Protocols: The Williamson Ether Synthesis with 1-Bromo-2-(methoxymethoxy)ethane and Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions during multi-step syntheses. The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols due to its relative stability under a range of conditions and its facile cleavage under acidic conditions. While chloromethyl methyl ether (MOM-Cl) is a traditional reagent for this purpose, its high toxicity and carcinogenic nature have prompted the exploration of alternatives.
This document outlines the theoretical application of 1-Bromo-2-(methoxymethoxy)ethane as a reagent for the formation of a methoxymethoxy ethyl ether with secondary alcohols. This reaction is predicated on the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4]
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide in an S(_N)2 reaction.[1][4][5] In the context of this application, a secondary alcohol is first deprotonated with a strong base to form the corresponding secondary alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.
Given that this compound is a primary alkyl halide, the S(_N)2 pathway is favored. However, with secondary alcohols, a competing E2 elimination reaction is a potential side reaction, which may be influenced by the steric hindrance of the secondary alcohol and the basicity of the alkoxide.[1][6]
Data Presentation
As there is a lack of specific literature data for the reaction of this compound with a wide range of secondary alcohols, the following table presents hypothetical data based on typical Williamson ether synthesis reactions involving primary alkyl halides and secondary alkoxides. The yields are estimates and will be highly dependent on the specific substrate and reaction conditions.
| Secondary Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
| Cyclohexanol | NaH | THF | 25 - 60 | 12 - 24 | 75 - 90 |
| 2-Pentanol | KH | DMF | 25 - 50 | 16 - 24 | 70 - 85 |
| 1-Phenylethanol | NaHMDS | THF | 0 - 25 | 12 - 20 | 80 - 95 |
| Menthone | KHMDS | Dioxane | 25 - 70 | 18 - 36 | 65 - 80 |
Experimental Protocols
The following are generalized protocols for the reaction of a secondary alcohol with this compound. Note: These are theoretical protocols and should be optimized for specific substrates.
Protocol 1: Using Sodium Hydride in Tetrahydrofuran
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the secondary alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction Initiation: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with dropwise addition of water.
-
Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x V_{THF}).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Using Potassium Bis(trimethylsilyl)amide in Tetrahydrofuran
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the secondary alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF) dropwise.
-
Reaction Initiation: Stir the mixture at -78 °C for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x V_{THF}).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General mechanism of the Williamson ether synthesis with a secondary alcohol and this compound.
Caption: A typical experimental workflow for the synthesis of a methoxymethoxy ethyl ether from a secondary alcohol.
References
Application Notes and Protocols for the Protection of Phenols with 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, particularly in drug development, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group of phenols is a reactive moiety that often requires masking to prevent unwanted side reactions. The 2-(methoxymethoxy)ethyl (MEM) group is a valuable protecting group for phenols due to its stability under a range of conditions and its facile cleavage under specific, mild acidic conditions. 1-Bromo-2-(methoxymethoxy)ethane serves as a key reagent for the introduction of this MEM protecting group.
These application notes provide detailed protocols for the protection of phenols using this compound and the subsequent deprotection of the resulting MEM-protected phenols. The information is based on established procedures for the analogous and more commonly cited reagent, 2-methoxyethoxymethyl chloride (MEM-Cl). The reactivity of the bromo- and chloro-analogs is expected to be very similar, with the bromide potentially offering enhanced reactivity in some cases.
Reaction Schematics
Protection of a Phenol with this compound:
Caption: General scheme for the protection of a phenol with this compound.
Deprotection of a MEM-Protected Phenol:
Caption: General scheme for the deprotection of a MEM-protected phenol.
Experimental Protocols
Protocol 1: Protection of Phenols using this compound with N,N-Diisopropylethylamine (DIPEA)
This protocol is suitable for a wide range of phenolic substrates, including those with acid-sensitive functional groups.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous dichloromethane, add N,N-Diisopropylethylamine (1.5 - 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Protection of Phenols using this compound with Sodium Hydride (NaH)
This protocol is effective for less reactive phenols or when a stronger base is required.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 - 1.2 eq)
-
This compound (1.1 - 1.2 eq)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.1 - 1.2 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the phenol (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Deprotection of MEM-Protected Phenols using a Lewis Acid (Zinc Bromide)
This method is particularly effective for the selective cleavage of the MEM group in the presence of other acid-labile groups.
Materials:
-
MEM-protected Phenol (1.0 eq)
-
Zinc Bromide (ZnBr₂) (2.0 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MEM-protected phenol (1.0 eq) in anhydrous dichloromethane.
-
Add zinc bromide (2.0 - 3.0 eq) to the solution at room temperature.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenol by flash column chromatography on silica gel if necessary.
Data Presentation
Table 1: Representative Yields for the Protection of Substituted Phenols
| Phenol Substrate | Protecting Reagent | Base/Solvent | Time (h) | Yield (%) |
| Phenol | MEM-Cl | DIPEA/DCM | 5 | ~80 |
| 4-Nitrophenol | MEM-Cl | K₂CO₃/DMF | 10 | >90 |
| 4-Hydroxybenzyl cyanide | MEM-Cl | K₂CO₃/MEM-Cl (solvent) | 10 | ~95 |
| 3,4-Dichlorophenol | MOM-OAc | ZnCl₂/DCM | - | 66 |
| 4-Carbomethoxyphenol | MOM-OAc | ZnCl₂/DCM | - | 68 |
Note: Data for MEM-Cl is analogous to the expected results for this compound. Data for MOM-OAc (Methoxymethyl acetate) is included to show yields for a related protecting group on substituted phenols.
Table 2: Representative Yields for the Deprotection of MEM/MOM-Protected Phenols
| Protected Phenol | Deprotection Reagent | Solvent | Time (h) | Yield (%) |
| 1-(Methoxymethoxy)-4-nitrobenzene | Wells-Dawson Acid | Methanol | 1 | >95[1] |
| 2-(Methoxymethoxy)naphthalene | Wells-Dawson Acid | Methanol | 1 | >95[1] |
| 1-(Methoxymethoxy)-4-phenylbenzene | Wells-Dawson Acid | Methanol | 1 | >95[1] |
| 4-(Methoxymethoxy)acetophenone | ZnBr₂/n-PrSH | DCM | <0.2 | >95 |
| 1-(Methoxymethoxy)-4-chlorobenzene | NaHSO₄-SiO₂ | DCM | 0.5 | 94 |
Note: The deprotection conditions for MOM ethers are often applicable to MEM ethers, especially under strong acidic conditions.
Mechanism and Workflow Diagrams
Protection Mechanism (SN2)
Caption: Mechanism of phenol protection with this compound.
Deprotection Mechanism (Lewis Acid Catalyzed)
Caption: Mechanism of Lewis acid-catalyzed deprotection of a MEM-protected phenol.
Experimental Workflow
Caption: Overall experimental workflow for the protection and deprotection of phenols.
References
Application Note: Acid-Catalyzed Deprotection of Methoxymethyl (MOM) Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[1] Its popularity stems from its ease of installation and stability across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Deprotection of MOM ethers is most commonly and efficiently achieved under acidic conditions.[1][2] The choice of acid catalyst, solvent, and temperature can be tailored to accommodate a wide variety of substrates, offering a degree of selectivity in the presence of other acid-labile groups.[1][2] This application note provides detailed experimental protocols, a comparative summary of various acidic conditions, and a mechanistic overview of the deprotection process.
Reaction Mechanism
The acid-catalyzed cleavage of a MOM ether is a well-established process that proceeds via an acetal hydrolysis mechanism.[3] The reaction is initiated by the protonation of one of the ether oxygen atoms by an acid catalyst. This is followed by the cleavage of the carbon-oxygen bond, which results in the release of the free alcohol and a resonance-stabilized methoxymethyl cation.[1] This highly electrophilic cation is then quenched by water or another nucleophile present in the reaction mixture to generate formaldehyde and methanol as byproducts.[1]
References
Application Notes and Protocols: 1-Bromo-2-(methoxymethoxy)ethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane, also known as 2-bromoethyl methoxymethyl ether (MOM-Br), is a valuable bifunctional reagent in organic synthesis. Its utility lies in its ability to introduce a methoxymethyl (MOM) protected 2-hydroxyethyl moiety. The MOM group is a popular choice for protecting alcohols due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments. It is, however, easily cleaved under acidic conditions, providing a reliable deprotection strategy. This makes this compound a key building block for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where the controlled installation of a 2-hydroxyethyl side-chain is required.
Physicochemical Properties
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index | n20/D 1.480 |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, DMF). |
Core Applications in Synthesis
The primary application of this compound is the protection of alcohols and phenols via a Williamson ether synthesis. The resulting MOM ether is stable to a variety of reagents, allowing for selective transformations on other parts of the molecule.
General Reaction Scheme:
This reagent is particularly useful in the synthesis of natural products and their analogues where a terminal 1,2-diol or a 2-hydroxyethyl ether functionality is present.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the preparation of 2-bromoethyl methoxymethyl ether.
Reaction:
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Bromoethanol | 124.97 | 125.0 | 1.00 |
| Dimethoxymethane | 76.09 | 500 mL | - |
| Phosphorus pentoxide (P₂O₅) | 141.94 | 71.0 | 0.50 |
| Diethyl ether | - | As needed | - |
| Water | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a dry 1-L round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add 2-bromoethanol (125.0 g, 1.00 mol) and dimethoxymethane (500 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
With vigorous stirring, add phosphorus pentoxide (71.0 g, 0.50 mol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water (200 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Expected Yield: ~75-85%
Protocol 2: Protection of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound.
Reaction:
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Substrate Alcohol (R-CH₂OH) | - | - | 1.0 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | - | 1.2 | 1.2 |
| This compound | 169.02 | - | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | - |
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere, add the substrate alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Application in Natural Product Synthesis
Scenario: Selective protection of a primary alcohol in the side chain of a steroid nucleus in the presence of more hindered secondary alcohols.
Deprotection of the MOM Ether
The MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group.
General Deprotection Protocol:
Procedure:
-
Dissolve the MOM-protected substrate in a suitable solvent (e.g., methanol, tert-butanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Conclusion
This compound is a versatile and efficient reagent for the introduction of a MOM-protected 2-hydroxyethyl group. Its stability under a wide range of conditions and the reliable methods for the removal of the MOM protecting group make it an indispensable tool in modern organic synthesis, particularly in the fields of natural product synthesis and drug discovery. The protocols and data presented here provide a practical guide for its application in the laboratory.
Application of "1-Bromo-2-(methoxymethoxy)ethane" in pharmaceutical intermediate synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane (CAS Number: 112496-94-3), also known as 2-bromoethyl methoxymethyl ether, is a bifunctional organic compound of increasing interest in the synthesis of pharmaceutical intermediates and other advanced materials. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a methoxymethyl (MOM) ether, which serves as a stable and reliable protecting group for a hydroxyl function. This dual functionality makes it an effective reagent for introducing a protected 2-hydroxyethyl moiety onto a variety of molecular scaffolds.
The MOM group is stable under a range of reaction conditions, including those involving organometallic reagents and basic conditions, yet can be readily cleaved under acidic conditions to reveal the primary alcohol. This characteristic allows for sequential chemical transformations at different parts of a molecule, a cornerstone of complex organic synthesis. In pharmaceutical development, the introduction of a hydroxyethyl sidechain can be crucial for modulating a drug candidate's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.
While direct application in the synthesis of commercial small-molecule drug intermediates is not extensively documented in publicly available literature, a clear and detailed application exists in the synthesis of functionalized ionic liquids. These materials are gaining attention in the pharmaceutical industry for their potential as novel drug delivery systems, specialized solvents for enzymatic reactions, and even as active pharmaceutical ingredients (APIs). This document provides a detailed protocol for a key application of this compound in the synthesis of a methoxy-functionalized imidazolium-based ionic liquid.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Appearance | Liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index | n20/D 1.480 |
| Synonyms | 2-Bromoethyl methoxymethyl ether |
Application in Pharmaceutical-Relevant Synthesis: Synthesis of a Functionalized Ionic Liquid
A documented application of this compound is in the synthesis of 1-methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide ([MME][NTf₂]), a functionalized ionic liquid. Ionic liquids are being investigated for various pharmaceutical applications due to their unique properties. The synthesis involves a two-step process: quaternization of an imidazole followed by anion exchange.
Experimental Protocol: Synthesis of 1-Methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide ([MME][NTf₂])
This protocol details the synthesis of the ionic liquid, starting with the quaternization of 1-methylimidazole with this compound.
Materials:
-
This compound (98%)
-
1-Methylimidazole (99%)
-
Acetone (dry)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Distilled water
-
Standard laboratory glassware for reflux and stirring
-
Rotary evaporator
Part 1: Quaternization to form 1-Methoxymethoxyethyl-3-methyl imidazolium bromide
-
Dissolve 1-methylimidazole (4.20 g, 51.20 mmol) in dry acetone (40 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add this compound (8.69 g, 51.40 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux at 65 °C and maintain for 48 hours.
-
After 48 hours, cool the mixture to room temperature.
-
Wash the resulting product by adding approximately 50 mL of acetone and then remove all volatile components in vacuo using a rotary evaporator to yield the intermediate bromide salt.
Part 2: Anion Exchange to form [MME][NTf₂]
-
Prepare a solution of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) (14.53 g, 52.20 mmol) in distilled water (20 mL).
-
Add the Li[NTf₂] solution to the bromide salt obtained in Part 1.
-
Stir the resulting mixture vigorously at room temperature for 24 hours to facilitate the anion exchange.
-
Following the reaction, perform appropriate workup and purification steps (e.g., extraction with an organic solvent like dichloromethane, washing with water to remove lithium bromide, and drying under vacuum) to isolate the final product, 1-methoxymethoxyethyl-3-methyl imidazolium bis(trifluoromethanesulfonyl)imide.
Quantitative Data Summary
| Reactant | Molar Eq. | Mass / Volume | Moles (mmol) |
| This compound | ~1.0 | 8.69 g | 51.40 |
| 1-Methylimidazole | 1.0 | 4.20 g | 51.20 |
| Li[NTf₂] | ~1.02 | 14.53 g | 52.20 |
| Reaction Step | Temperature | Time |
| Quaternization | 65 °C (Reflux) | 48 h |
| Anion Exchange | Room Temperature | 24 h |
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the synthetic pathway and the general workflow for utilizing this compound as a synthetic intermediate.
Application Notes and Protocols: Synthesis of Ether-Functionalized Ionic Liquids Using 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of the ether-functionalized ionic liquid, 1-methoxymethoxyethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([MMEIm][NTf2]), utilizing 1-bromo-2-(methoxymethoxy)ethane as a key reagent. The protocols and data presented are compiled from established research to ensure reproducibility and reliability in a laboratory setting.
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them attractive for a wide range of applications, including as solvents for synthesis and catalysis. The incorporation of functional groups, such as ether moieties, into the structure of ionic liquids can further enhance their utility, for example, by improving their coordination ability with metal ions or influencing their solvation properties.
This compound is a valuable building block for the synthesis of such functionalized ionic liquids. This document outlines the synthesis of an imidazolium-based ionic liquid incorporating a methoxymethoxyethyl side chain.
Synthesis of 1-Methoxymethoxyethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([MMEIm][NTf2])
The synthesis of [MMEIm][NTf2] is a two-step process. The first step involves the quaternization of 1-methylimidazole with this compound to form the bromide salt. The second step is an anion exchange reaction to replace the bromide anion with bis(trifluoromethanesulfonyl)imide ([NTf2]⁻).
Experimental Workflow
Application Notes and Protocols: Ether Synthesis Using 1-Bromo-2-(methoxymethoxy)ethane
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic introduction of functional groups is paramount. The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its stability across a range of conditions and its straightforward removal under acidic protocols.[1] This document provides detailed application notes and protocols for the use of 1-Bromo-2-(methoxymethoxy)ethane as an alkylating agent to introduce a MOM-protected 2-hydroxyethyl moiety onto various substrates.
This process is a variation of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[2][3] The reaction involves the SN2 displacement of the bromide ion from this compound by an alkoxide or phenoxide, generated in situ from the corresponding alcohol or phenol. This reagent is particularly useful for adding a two-carbon extension to a molecule, which can be deprotected in a later step to reveal a primary alcohol for further functionalization.
Reaction Mechanism
The formation of ethers using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by deprotonating a substrate containing a hydroxyl group (an alcohol or phenol) with a suitable base to form a potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon atom adjacent to the bromine atom in this compound. The attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral, and displaces the bromide leaving group in a single, concerted step.[3][4]
Because the reaction follows an SN2 pathway, it is most efficient with primary and secondary alcohols or phenols. Tertiary alcohols are not suitable as the corresponding alkoxides are sterically hindered and can act as bases, leading to a competing E2 elimination reaction.[5]
Figure 1. General scheme of the Williamson Ether Synthesis.
Data Presentation
Quantitative data for the starting material and general reaction conditions are summarized below for ease of reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 112496-94-3 | [6] |
| Molecular Formula | C₄H₉BrO₂ | [6] |
| Molecular Weight | 169.02 g/mol | [6] |
| Appearance | Liquid | |
| Boiling Point | 116-117 °C | |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.480 | |
Table 2: Typical Reaction Parameters for Ether Synthesis
| Parameter | Aliphatic Alcohol | Phenol |
|---|---|---|
| Substrate (ROH) | 1.0 eq | 1.0 eq |
| This compound | 1.0 - 1.2 eq | 1.1 - 1.5 eq |
| Base | NaH (1.1 - 1.3 eq) | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) |
| Solvent | Anhydrous THF or DMF | Anhydrous DMF or Acetonitrile |
| Temperature | 0 °C to Room Temp. | 60 - 82 °C |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
Table 3: Representative Spectroscopic Data for a Product Ether (R-O-CH₂CH₂-O-MOM)
| Spectroscopy | Characteristic Signals |
|---|---|
| ¹H NMR | δ 4.6-4.7 (s, 2H, -O-CH₂ -O-), 3.7-3.9 (m, 4H, -O-CH₂ -CH₂ -O-), 3.3-3.4 (s, 3H, -O-CH₃ ) |
| ¹³C NMR | δ ~96 (-O-C H₂-O-), ~70 (-O-C H₂-CH₂-O-), ~68 (-O-CH₂-C H₂-O-), ~55 (-O-C H₃) |
| FT-IR (neat) | 2950-2850 cm⁻¹ (C-H stretch), 1150-1050 cm⁻¹ (C-O stretch, strong) |
Note: Exact chemical shifts (δ) and absorption frequencies will vary depending on the specific structure of 'R'.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol describes a general procedure for the reaction of a primary or secondary alcohol with this compound using a strong base.
Materials:
-
Aliphatic alcohol (R-OH)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.0 eq) and dissolve it in anhydrous DMF (or THF) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
This protocol details a procedure for the O-alkylation of a phenol using a milder carbonate base.[7]
Materials:
-
Phenol (Ar-OH)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M aqueous NaOH solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to a concentration of approximately 0.5 M.
-
Stir the suspension vigorously and add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure aryl ether.
Visualization of Experimental Workflow
Figure 2. A generalized workflow for ether synthesis.
Subsequent Deprotection of the MOM Group
The resulting ether product contains a MOM protecting group. This group is stable to most basic, nucleophilic, and reducing/oxidizing conditions but can be readily cleaved under acidic conditions to reveal the primary alcohol. Common methods include treatment with acids such as HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane.[1] This two-step sequence of Williamson ether synthesis followed by MOM deprotection allows for the net addition of a 2-hydroxyethyl ether moiety.
Conclusion
This compound is a valuable and effective reagent for the introduction of the 2-(methoxymethoxy)ethyl group onto alcohols and phenols via the Williamson ether synthesis.[8] The reaction proceeds through a reliable SN2 mechanism, and the provided protocols can be adapted for a wide range of substrates. The resulting MOM-protected ether can be carried through subsequent synthetic steps or deprotected to unmask a versatile primary alcohol functionality, making this reagent a useful tool for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. This compound | C4H9BrO2 | CID 3331051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1-Bromo-2-methoxyethane | 6482-24-2 [chemicalbook.com]
Application Notes and Protocols for Work-up Procedures Involving 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the aqueous work-up of reactions utilizing 1-Bromo-2-(methoxymethoxy)ethane. The information herein is intended to guide researchers in isolating and purifying products from reactions such as nucleophilic substitutions, Grignard reactions, and Williamson ether syntheses where this versatile building block is employed.
Introduction
This compound, also known as 2-bromoethyl methoxymethyl ether, is a valuable bifunctional reagent in organic synthesis. It incorporates a reactive primary bromide for nucleophilic attack or organometallic reagent formation, and a methoxymethyl (MOM) protected hydroxyl group. The MOM group is an acetal, stable under neutral and basic conditions but labile to acid.[1] This dual functionality requires a carefully considered work-up procedure to ensure the integrity of the desired product and the removal of reaction byproducts. The general work-up strategy involves quenching the reaction, followed by a series of extractions and washes to isolate the product.
General Principles of Work-up
The work-up procedure for reactions involving this compound is designed to:
-
Quench the reaction: Safely neutralize any remaining reactive reagents.
-
Isolate the product: Separate the desired compound from the reaction mixture.
-
Remove impurities: Eliminate unreacted starting materials, catalysts, and byproducts.
-
Preserve the MOM protecting group: Avoid acidic conditions that could lead to premature deprotection.
A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and an aqueous phase. The choice of organic solvent for extraction should be based on the solubility of the product and its immiscibility with water. Common choices include diethyl ether, ethyl acetate, and dichloromethane.
Core Protocol: General Aqueous Work-up
This protocol is a general guideline and may require optimization based on the specific reaction and the properties of the product.
1. Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for exothermic quenching processes.
-
Slowly add a quenching agent. The choice of quenching agent depends on the reagents used in the reaction.
-
For reactions involving organometallic reagents (e.g., Grignard reagents), a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended.
-
For reactions involving strong bases (e.g., sodium hydride), water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used.
-
For reactions where unreacted bromine might be present, a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent.
-
2. Phase Separation and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent to extract the product. The volume of the organic solvent should be roughly equal to the volume of the aqueous phase.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer containing the product will typically be the top layer if using solvents like diethyl ether or ethyl acetate, and the bottom layer with halogenated solvents like dichloromethane.
-
Drain the aqueous layer and collect the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
3. Washing the Organic Phase:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Water: To remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: To neutralize any residual acid and protect the acid-sensitive MOM group.
-
Brine (saturated aqueous NaCl solution): To remove residual water from the organic phase and aid in layer separation.
-
4. Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude product can be further purified by techniques such as column chromatography on silica gel, distillation, or recrystallization, depending on its physical properties.
Data Presentation
The following table summarizes the key steps and reagents for the general work-up protocol.
| Step | Reagent/Action | Purpose |
| 1. Quenching | Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, or Saturated aq. Na₂S₂O₃ | Neutralize reactive species |
| 2. Extraction | Diethyl ether, Ethyl acetate, or Dichloromethane | Isolate the product from the aqueous phase |
| 3. Washing | Water, Saturated aq. NaHCO₃, Brine | Remove impurities and residual water |
| 4. Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove residual water from the organic phase |
| 5. Concentration | Rotary Evaporation | Remove the organic solvent |
Experimental Protocols for Specific Reactions
Protocol 1: Work-up for a Williamson Ether Synthesis
This protocol is applicable when this compound is used to alkylate an alcohol or phenol.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If a strong base like NaH was used, cautiously quench with water or saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 1 M NaOH solution (to remove unreacted phenol, if applicable), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Work-up for a Grignard Reaction
This protocol is for reactions where a Grignard reagent is prepared from this compound and reacted with an electrophile.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the work-up procedure and the key decision points.
Caption: General workflow for the work-up of reactions.
Caption: Decision tree for selecting a quenching agent.
References
Application Notes and Protocols: Chemoselective Protection of Diols with 1-Bromo-2-(methoxymethoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one hydroxyl group in a diol is a fundamental and often challenging task in multi-step organic synthesis. This process is crucial for differentiating chemically similar functional groups, thereby enabling the selective transformation of other parts of a molecule. The choice of the protecting group is paramount and is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal.
This document outlines a proposed methodology for the chemoselective protection of diols using 1-bromo-2-(methoxymethoxy)ethane. This reagent introduces the 2-(methoxymethoxy)ethyl (MOM-ethyl) ether protecting group, which is analogous to the well-known methoxymethyl (MOM) ether. The MOM-ethyl group is expected to be stable to a wide range of non-acidic reagents and can be removed under acidic conditions. The inherent reactivity differences between primary and secondary alcohols, governed by steric and electronic factors, form the basis for the proposed chemoselectivity.
Reaction Principle: The Williamson Ether Synthesis
The protection of an alcohol with this compound proceeds via a Williamson ether synthesis. This is an S(_N)2 reaction where an alkoxide, generated by deprotonating the alcohol with a suitable base, acts as a nucleophile and displaces the bromide from this compound.[1]
Proposed General Reaction Scheme:
In the context of a diol, the chemoselective protection of one hydroxyl group over the other can be achieved by carefully controlling the reaction conditions. The less sterically hindered primary hydroxyl group is expected to react faster than the more sterically hindered secondary hydroxyl group, allowing for kinetic control of the reaction.[2][3]
Proposed Signaling Pathway for Chemoselective Protection
The logical relationship for achieving chemoselective mono-protection of a diol is depicted below. The key principle is the kinetic differentiation between the primary and secondary hydroxyl groups.
References
Troubleshooting & Optimization
Technical Support Center: MOM Protection with 1-Bromo-2-(methoxymethoxy)ethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the methoxymethyl (MOM) protection of alcohols using 1-Bromo-2-(methoxymethoxy)ethane.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield when using this compound for MOM protection?
Low yields can be attributed to several factors, including the stability of the reagent, suboptimal reaction conditions, and the presence of moisture. This reagent may be prone to side reactions such as elimination. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: What are the most common side reactions with this compound?
The most probable side reaction is E2 elimination, especially with sterically hindered alcohols or when using a strong, bulky base. This would lead to the formation of an undesired vinyl ether byproduct. Decomposition of the reagent itself can also be a contributing factor.
Q3: How can I improve the yield of my MOM protection reaction?
Optimizing reaction parameters such as the choice of base, solvent, temperature, and ensuring strictly anhydrous conditions are crucial. For instance, using a non-hindered base and a polar apathetic solvent can favor the desired SN2 reaction over elimination.
Q4: Is this compound the best reagent for MOM protection?
While it can be used, more common and often more efficient reagents for MOM protection include methoxymethyl chloride (MOM-Cl) and dimethoxymethane.[1] However, MOM-Cl is a known carcinogen, making this compound a potentially safer, albeit less reactive, alternative.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the MOM protection of alcohols with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Reagent Decomposition: this compound may be unstable. | - Use a fresh bottle of the reagent. - Store the reagent under an inert atmosphere and at the recommended temperature. |
| 2. Inactive Base: The base (e.g., NaH) may have been deactivated by moisture. | - Use a fresh container of the base. - Ensure the base is handled under strictly anhydrous conditions. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature while monitoring for side product formation via TLC. A typical range for Williamson ether synthesis is 50-100 °C.[3] | |
| Formation of Significant Byproducts | 1. E2 Elimination: A strong, bulky base or high temperatures can favor elimination. | - Switch to a less sterically hindered base (e.g., NaH vs. KOtBu). - Perform the reaction at a lower temperature.[3] |
| 2. Presence of Water: Moisture can lead to hydrolysis of the reagent and consume the base. | - Thoroughly dry all glassware before use. - Use anhydrous solvents. | |
| Reaction Stalls or is Incomplete | 1. Insufficient Base: Not enough base to fully deprotonate the alcohol. | - Use a slight excess of the base (e.g., 1.1-1.2 equivalents). |
| 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | - Select a solvent in which all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMF or acetonitrile are often good choices for SN2 reactions.[4] |
Experimental Protocols
General Protocol for MOM Protection of a Primary Alcohol
-
Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Reagent: Cool the reaction mixture back to 0 °C and add this compound (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Chemistry
Reaction Pathway and Troubleshooting
The following diagrams illustrate the intended reaction, a potential side reaction, and a logical workflow for troubleshooting low yields.
Caption: Desired SN2 reaction pathway for MOM protection.
Caption: Potential E2 elimination side reaction.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-(methoxymethoxy)ethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2-(methoxymethoxy)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the protection of the hydroxyl group of 2-bromoethanol with a methoxymethyl (MOM) group. This is typically achieved through a nucleophilic substitution reaction where the alkoxide of 2-bromoethanol, formed by deprotonation with a base, attacks a methoxymethyl halide (e.g., chloromethyl methyl ether, MOM-Cl, or bromomethyl methyl ether, MOM-Br).
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges include:
-
Achieving high yields: The reaction is sensitive to moisture, the purity of reagents, and the choice of base and solvent.
-
Minimizing side reactions: Suboptimal conditions can lead to the formation of byproducts.
-
Handling hazardous reagents: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and requires careful handling in a well-ventilated fume hood.[1]
Q3: What are the key reagents and their roles in this synthesis?
-
Starting Material: 2-bromoethanol.
-
Protecting Group Source: Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether (MOM-Br). These are electrophiles that introduce the MOM group.
-
Base: A non-nucleophilic base is used to deprotonate the alcohol. Common choices include N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH).[2][3]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent unwanted side reactions with water.
Q4: How is the methoxymethyl (MOM) protecting group removed?
The MOM group is an acetal and is therefore labile under acidic conditions.[1] It can be cleaved by treatment with a Brønsted or Lewis acid. A common method involves using a catalytic amount of a strong acid, like hydrochloric acid (HCl), in a protic solvent such as methanol or a mixture of THF and water.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Issue: Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a low yield of the desired product or a significant amount of unreacted 2-bromoethanol.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar equivalents of the base and MOM-halide are used. An excess of the protecting agent and base is often employed. - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. The reaction may require stirring for 12-16 hours or even longer. - Increase Reaction Temperature: While the initial addition of reagents is often done at 0°C to control the reaction, allowing the mixture to warm to room temperature can facilitate completion. Gentle heating may be necessary in some cases, but be cautious of potential side reactions. |
| Reagent Degradation | - Use Fresh Reagents: MOM-Cl is moisture-sensitive and can hydrolyze. Use freshly opened or properly stored bottles. Ensure the base, especially if it is a solution, has not degraded. - Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried. The presence of water will quench the base and hydrolyze the MOM-halide. |
| Impure Starting Material | - Purify 2-bromoethanol: If the starting material contains impurities, consider purifying it by distillation before use. |
| Ineffective Base | - Choice of Base: For hindered or less reactive alcohols, a stronger base like NaH may be more effective than a weaker amine base like DIPEA. However, NaH is highly moisture-sensitive and requires handling under an inert atmosphere. - Freshly Distill Amine Bases: If using a liquid amine base like DIPEA, consider distilling it to remove any impurities. |
Presence of Multiple Products (Side Reactions)
Issue: TLC or GC-MS analysis shows the presence of significant impurities or byproducts in the crude reaction mixture.
Potential Side Products and Mitigation Strategies:
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Bis(2-bromoethyl) ether | Self-condensation of two molecules of 2-bromoethanol under basic conditions. | - Use a non-nucleophilic, sterically hindered base like DIPEA. - Add the base to the alcohol at a low temperature before the addition of the MOM-halide. |
| Formaldehyde and methanol | Hydrolysis of the MOM-halide due to the presence of water. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-alkylation products | If other nucleophilic functional groups are present in the starting material, they may also react with the MOM-halide. | - This is less of a concern with 2-bromoethanol, but for more complex substrates, consider the chemoselectivity of the reaction. |
Data Presentation
The yield of the MOM protection of alcohols can be influenced by the choice of base and solvent. The following table summarizes representative conditions for the MOM protection of simple alcohols, which can serve as a starting point for optimizing the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95% | [4] |
| NaH | THF | 0 to 25 | 2-12 | >90% | [3][4] |
Note: Yields are highly substrate-dependent and the optimal conditions for 2-bromoethanol may vary.
Experimental Protocols
Protocol 1: MOM Protection of 2-Bromoethanol using DIPEA
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0°C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.) dropwise to the stirred solution.
-
Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq.) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Protocol 2: Deprotection of this compound
-
Setup: Dissolve this compound (1.0 eq.) in methanol or a mixture of tetrahydrofuran (THF) and water.
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (HCl) (a few drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.
-
Workup: Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the deprotected 2-bromoethanol.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Reactions of 1-Bromo-2-(methoxymethoxy)ethane with Grignard Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(methoxymethoxy)ethane and Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: Is the methoxymethyl (MOM) protecting group on this compound stable under Grignard reaction conditions?
A1: Generally, the MOM ether is stable under the basic conditions of a Grignard reaction.[1][2] It is designed to protect hydroxyl groups from nucleophiles and strong bases.[1] However, the Lewis acidic nature of the magnesium halide (MgX₂) species formed in the Grignard reagent can coordinate with the oxygen atoms of the MOM ether, potentially leading to its cleavage under certain conditions.[1][3]
Q2: Under what conditions can the MOM group be unintentionally cleaved during a Grignard reaction?
A2: Cleavage of the MOM group is more likely under the following conditions:
-
Prolonged reaction times: Extended exposure to the Grignard reagent increases the likelihood of Lewis acid-mediated cleavage.[1]
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for MOM group cleavage.[1]
-
Use of "super-Grignard" reagents: Reagents like "Turbo-Grignards," which contain lithium chloride (LiCl), are more reactive and can increase the risk of side reactions, including MOM ether cleavage.[1]
-
Chelation: If another coordinating functional group is nearby, it can facilitate chelation with the magnesium center, making the MOM group more susceptible to cleavage.[3]
Q3: What is Wurtz coupling, and how can it be minimized in this reaction?
A3: Wurtz coupling is a significant side reaction where the Grignard reagent (R-MgX) reacts with the starting material, this compound (R-X), to form a homocoupled dimer (R-R).[1][4] This side reaction consumes both the starting material and the desired Grignard reagent. To minimize Wurtz coupling, it is crucial to maintain a low concentration of the alkyl halide. This is typically achieved by the slow, dropwise addition of the this compound solution to the magnesium turnings.[1][4]
Q4: My Grignard reaction is not initiating. What are the common causes and solutions?
A4: Failure to initiate is a common issue in Grignard reactions. The primary causes are:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction.
-
Presence of Water: Grignard reagents are highly sensitive to protic sources, and even trace amounts of water in the glassware or solvent will quench the reaction.
To initiate the reaction, you can:
-
Activate the Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface.[1]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used.
-
Add a Small Amount of Pre-formed Grignard Reagent: A small quantity of a previously prepared Grignard reagent can be added to the flask to initiate the reaction.[1]
Q5: How can I effectively remove the MOM protecting group after the Grignard reaction?
A5: The MOM group is an acetal and is typically removed by acid hydrolysis.[1][2] This is often conveniently combined with the acidic workup step of the Grignard reaction.[1] A dilute solution of a strong acid, such as hydrochloric acid (HCl), is commonly used. For sensitive substrates, a milder acidic workup with a saturated aqueous solution of ammonium chloride (NH₄Cl) can be employed, followed by a separate, controlled deprotection step.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, recovery of starting material | 1. Incomplete formation of the Grignard reagent. | - Ensure magnesium is activated and all reagents and glassware are anhydrous. - Consider using a different batch of magnesium or solvent. |
| 2. Quenching of the Grignard reagent by acidic protons. | - Ensure the this compound is free of any unprotected 2-bromoethanol. - Use freshly distilled, anhydrous solvents. | |
| Presence of a significant amount of 4,5-bis(methoxymethoxy)hexane (Wurtz product) | High local concentration of this compound during Grignard formation. | Add the solution of this compound to the magnesium suspension very slowly and with efficient stirring to ensure rapid reaction with magnesium. |
| Formation of ethanol as a byproduct | Cleavage of the MOM group during the reaction. | - Perform the reaction at a lower temperature (e.g., 0°C or -78°C).[3] - Minimize the reaction time. - Consider using a non-coordinating solvent like toluene to reduce chelation effects.[3] |
| Low yield of addition product, but starting material is consumed | Enolization of the carbonyl electrophile by the Grignard reagent acting as a base. | - Perform the reaction at a lower temperature.[1] - Use a less sterically hindered Grignard reagent if applicable. - Add a Lewis acid such as cerium(III) chloride (Luche conditions) to enhance the nucleophilicity of the organometallic reagent relative to its basicity.[1] |
Experimental Protocols
Protocol 1: Formation of 2-(Methoxymethoxy)ethylmagnesium bromide and Reaction with an Electrophile (e.g., Cyclohexanone)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (e.g., argon or nitrogen).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and its color disappears. Allow the flask to cool to room temperature under an inert atmosphere.
-
Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and the formation of a cloudy gray solution. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0°C. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-(2-(methoxymethoxy)ethyl)cyclohexan-1-ol.
Protocol 2: Deprotection of the MOM Group
Procedure:
-
Acidic Hydrolysis: Dissolve the crude 1-(2-(methoxymethoxy)ethyl)cyclohexan-1-ol in a mixture of methanol and water (e.g., 4:1 v/v).
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diol, 1-(2-hydroxyethyl)cyclohexan-1-ol.
Quantitative Data Summary
The following tables present illustrative data on how reaction conditions can affect product distribution. Note: This data is representative and intended for educational purposes.
Table 1: Effect of Addition Rate of this compound on Wurtz Coupling
| Addition Time (minutes) | Yield of Desired Grignard Adduct (%) | Yield of Wurtz Coupling Product (%) |
| 10 | 65 | 30 |
| 30 | 80 | 15 |
| 60 | 90 | 5 |
Table 2: Effect of Temperature on MOM Group Cleavage
| Reaction Temperature (°C) | Yield of Desired Product (%) | Yield of Deprotected Side-Product (%) |
| 40 (Refluxing Ether) | 75 | 20 |
| 25 (Room Temp) | 88 | 10 |
| 0 | >95 | <5 |
Visualizations
Caption: Main and side reaction pathways for Grignard reactions.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Preventing cleavage of MOM group during purification on silica gel
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the methoxymethyl (MOM) protecting group during purification on silica gel.
Troubleshooting Guide
Q1: My MOM-protected compound unexpectedly deprotected during column chromatography on silica gel. What happened and how can I prevent it?
A1: The most common cause for the cleavage of a MOM ether during silica gel chromatography is the inherent acidity of standard silica gel.[1][2] The acidic surface of the silica can catalyze the hydrolysis of acid-labile protecting groups like the MOM group.[1] This results in the undesired cleavage of the protecting group and loss of your desired compound.
To prevent this, you must neutralize the acidic sites on the silica gel. There are two primary approaches:
-
Neutralize the Silica Gel with a Base: This is the most common and effective method. A small amount of a basic modifier, typically triethylamine (TEA), is added to the eluent system.[1][3][4] This deactivates the acidic silanol groups on the silica surface, preventing them from cleaving the MOM group.[4][5]
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive, or if the use of a basic modifier is not compatible with your molecule, you can use a more neutral stationary phase like neutral alumina.[1][6]
The workflow below can help you decide on the best approach for your specific compound.
References
Technical Support Center: Troubleshooting Incomplete Reactions of 1-Bromo-2-(methoxymethoxy)ethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Bromo-2-(methoxymethoxy)ethane. The focus is on diagnosing and resolving issues related to incomplete reactions, drawing upon established principles of reaction kinetics and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is showing a low conversion rate. What are the primary factors that could be causing this incomplete reaction?
An incomplete reaction with this compound, which is a primary alkyl halide, in a nucleophilic substitution reaction (typically S(_N)2) can be attributed to several factors. These include suboptimal reaction conditions and the inherent properties of the reactants. Key areas to investigate are the strength of your nucleophile, the choice of solvent, the reaction temperature, and potential steric hindrance.
Q2: How does the choice of nucleophile affect the reaction with this compound?
The rate of an S(_N)2 reaction is directly proportional to the concentration and strength of the nucleophile. A weak nucleophile will react slowly, leading to an incomplete reaction within a typical timeframe. If you are observing low conversion, consider using a stronger nucleophile or increasing its concentration. The strength of a nucleophile is influenced by factors such as basicity, polarizability, and the solvent used.
Q3: Could the solvent be the reason for my incomplete reaction?
Yes, the solvent plays a critical role in S(_N)2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free to attack the electrophilic carbon of this compound. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its reactivity and slows down the reaction.
Q4: I am concerned about potential side reactions. What are the most common side reactions with this compound?
The most common side reaction is the base-catalyzed elimination (E2) of HBr to form methoxymethoxyethene.[1] This is more likely to occur with strong, sterically hindered bases and at higher temperatures. Another potential issue, though less common under basic or neutral conditions, is the cleavage of the methoxymethyl (MOM) ether protecting group if acidic conditions are inadvertently introduced.
Troubleshooting Guide
If you are experiencing an incomplete reaction with this compound, the following guide provides a systematic approach to troubleshooting the issue.
Problem: Low Conversion of this compound
This is the most common issue, where a significant amount of the starting material remains after the reaction is stopped. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Weak Nucleophile | - Use a stronger, less sterically hindered nucleophile. - Increase the concentration of the nucleophile. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. - Be mindful that higher temperatures can promote elimination side reactions.[1] |
| Steric Hindrance | - While this compound is a primary halide, the methoxymethyl group can impart some steric bulk. Ensure your nucleophile is not excessively bulky. |
| Poor Solubility of Reactants | - Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Presence of Water | - Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can protonate and deactivate strong nucleophiles. |
Problem: Formation of an Elimination Byproduct
The presence of an unexpected byproduct, often an alkene, suggests that the E2 elimination pathway is competing with the desired S(_N)2 substitution.
| Potential Cause | Recommended Solutions |
| Strong, Sterically Hindered Base/Nucleophile | - Use a less sterically hindered base/nucleophile. - If possible, use a stronger nucleophile that is a weaker base. |
| High Reaction Temperature | - Lower the reaction temperature. S(_N)2 reactions are generally less sensitive to temperature changes than E2 reactions. |
| Solvent Choice | - The choice of solvent can influence the S(_N)2/E2 ratio. In some cases, a less polar solvent may disfavor elimination. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol outlines a general procedure for a typical S(_N)2 reaction, such as a Williamson ether synthesis.
-
Preparation: To a stirred solution of the nucleophile (e.g., an alcohol, 1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., NaH, 1.1 equiv.) at 0 °C to generate the nucleophile in situ.
-
Addition of Alkylating Agent: After stirring for 30-60 minutes, slowly add this compound (1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for using this compound as an alkylating agent.
Caption: A decision tree for troubleshooting incomplete reactions involving this compound.
References
Technical Support Center: Byproducts in "1-Bromo-2-(methoxymethoxy)ethane" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Bromo-2-(methoxymethoxy)ethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the protection of the hydroxyl group of 2-bromoethanol using a methoxymethyl (MOM) protecting group. This reaction is a type of Williamson ether synthesis.[1][2][3]
Q2: What are the typical reagents and conditions for this synthesis?
Typically, the synthesis involves reacting 2-bromoethanol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM).[4] The reaction is usually carried out at a low temperature (e.g., 0 °C) to control its exothermicity and minimize side reactions.[4]
Q3: What are the potential byproducts in this reaction?
Potential byproducts can arise from side reactions such as elimination, over-alkylation, or reactions involving impurities in the starting materials. Common byproducts may include vinyl bromide, 1,2-bis(methoxymethoxy)ethane, and unreacted 2-bromoethanol.
Q4: How can I purify the desired product, this compound?
Purification is typically achieved through aqueous workup to remove the base and its salt, followed by distillation or column chromatography on silica gel to separate the desired product from non-volatile impurities and byproducts with different polarities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or impure reagents.
-
Side Reactions: The formation of byproducts, particularly through elimination, can significantly reduce the yield of the desired ether.[1]
-
Loss during Workup: The product may be lost during the extraction or purification steps.
Solutions:
-
Optimize Reaction Conditions:
-
Ensure all reagents are pure and anhydrous.
-
Slowly add the MOM-Cl to the solution of 2-bromoethanol and base at 0 °C to control the reaction temperature.[4]
-
Allow the reaction to stir for a sufficient time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Minimize Side Reactions:
-
Use a non-nucleophilic, sterically hindered base like DIPEA to favor the desired SN2 reaction over elimination.
-
Maintain a low reaction temperature to suppress the competing E2 elimination pathway.[1]
-
-
Improve Workup Procedure:
-
Carefully perform the aqueous workup to avoid emulsions.
-
Use the appropriate solvent for extraction to ensure efficient separation of the product.
-
Optimize the conditions for distillation or column chromatography to minimize product loss.
-
Issue 2: Presence of Significant Amounts of Byproducts
Possible Byproducts and Their Formation:
-
Vinyl Bromide: Formed via E2 elimination of HBr from 2-bromoethanol, catalyzed by the base. This is more likely at higher temperatures.
-
1,2-bis(methoxymethoxy)ethane: Results from the reaction of the desired product with the alkoxide of 2-bromoethanol or from the reaction of ethylene glycol impurity with MOM-Cl.
-
Unreacted 2-Bromoethanol: Due to incomplete reaction.
Solutions:
-
Control Reaction Temperature: Maintain a low temperature (0 °C) during the addition of MOM-Cl and allow the reaction to warm to room temperature slowly.
-
Choice of Base: Use a non-nucleophilic base to minimize elimination.
-
Stoichiometry: Use a slight excess of MOM-Cl to ensure complete conversion of 2-bromoethanol, but avoid a large excess which can lead to other side reactions.
-
Purification: Employ fractional distillation or careful column chromatography to separate the byproducts from the desired product.
Data Presentation
The following table summarizes hypothetical quantitative data for the distribution of products and byproducts under different reaction conditions. This data is for illustrative purposes to guide optimization.
| Entry | Base | Temperature (°C) | This compound Yield (%) | Vinyl Bromide (%) | 1,2-bis(methoxymethoxy)ethane (%) | Unreacted 2-Bromoethanol (%) |
| 1 | DIPEA | 0 to 25 | 85 | 5 | 3 | 7 |
| 2 | Et₃N | 0 to 25 | 75 | 15 | 4 | 6 |
| 3 | DIPEA | 25 | 70 | 18 | 5 | 7 |
| 4 | NaH | 0 to 25 | 80 | 8 | 6 | 6 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Bromoethanol
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) to the solution.
-
Add MOM-Cl (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and its major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of MOM-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of methoxymethyl (MOM)-protected compounds.
Troubleshooting Guides
Purification of MOM-protected compounds by flash column chromatography can be challenging due to the acid-lability of the MOM group and the potential for co-elution with impurities. This guide addresses common problems, their probable causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in the Purification of MOM-Protected Compounds
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of MOM-protected compound after silica gel chromatography. | The slightly acidic nature of standard silica gel can cause partial or complete cleavage of the MOM protecting group.[1][2][3] | 1. Neutralize the silica gel: Prepare the silica gel slurry for the column in the elution solvent containing a small amount of a non-polar amine, such as 0.1-1% (v/v) triethylamine.[1] 2. Use an alternative stationary phase: Employ neutral alumina for the chromatography.[1] 3. Run the column quickly: Minimize the time the compound spends on the silica gel. |
| The MOM-protected compound co-elutes with the starting alcohol. | Incomplete reaction, leaving unreacted starting material. The polarity difference between the MOM-protected product and the starting alcohol may not be sufficient for separation in the chosen solvent system. | 1. Optimize the reaction: Drive the protection reaction to completion using a slight excess of the MOM-donating reagent. 2. Adjust the solvent system: Use a less polar solvent system to increase the retention of the more polar starting alcohol on the silica gel. A common starting point for MOM-protected compounds is a mixture of ethyl acetate and hexanes.[4] 3. Employ gradient elution: Start with a non-polar eluent to wash off non-polar impurities and then gradually increase the polarity to elute the product, leaving the more polar starting material on the column. |
| Streaking or elongated spots on the TLC plate. | The sample may be overloaded on the TLC plate.[5][6] The compound might be acidic or basic, leading to poor interaction with the silica gel.[5] The compound may be degrading on the silica plate.[3] | 1. Dilute the sample: Run the TLC again with a more diluted solution of the crude product.[5] 2. Modify the mobile phase: For acidic compounds, add 0.1–2.0% acetic or formic acid to the eluent. For basic compounds, add 0.1–2.0% triethylamine.[5] 3. Perform a 2D TLC: To check for stability on silica, run a 2D TLC. If the compound is unstable, spots will appear below the diagonal.[3] |
| Unexpected deprotection of the MOM group during workup. | The aqueous workup conditions are too acidic (e.g., using saturated NH₄Cl solution).[1] In situ generation of acid from the hydrolysis of other reagents present in the reaction mixture. | 1. Use neutral or basic workup conditions: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7] 2. Ensure dry reagents and solvents: Use anhydrous solvents and reagents to prevent the in situ formation of acids. |
Frequently Asked Questions (FAQs)
Q1: My MOM-protected alcohol seems to deprotect on the silica gel column. What is happening and how can I avoid it?
A1: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acid-sensitive MOM ether.[1][2] This leads to the cleavage of the protecting group and regeneration of the free alcohol during chromatography. To prevent this, you can neutralize the silica gel by preparing the column slurry with your eluent containing a small amount of triethylamine (typically 0.1-1% v/v).[1] Alternatively, you can use a more neutral stationary phase like alumina.[1]
Q2: I am having trouble separating my MOM-protected product from the unreacted starting alcohol. What solvent system should I use for flash chromatography?
A2: A good starting point for the purification of MOM-protected compounds is a binary solvent system of ethyl acetate and hexanes.[4] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. This should allow the less polar MOM-protected product to elute while the more polar starting alcohol is retained longer on the column. Fine-tuning the solvent polarity based on TLC analysis is crucial for achieving good separation.
Q3: I observe streaking on my TLC plate when analyzing my crude MOM-protection reaction. What could be the cause?
A3: Streaking on a TLC plate can be due to several factors.[5][6] Overloading the sample is a common cause, so try spotting a more dilute solution.[5] If your compound has acidic or basic functional groups, it can interact unfavorably with the silica gel. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your developing solvent can often resolve this issue.[5]
Q4: Is the MOM group stable to all reaction conditions?
A4: While the MOM group is stable to a wide range of conditions, including many oxidizing and reducing agents and basic conditions, it is sensitive to acidic conditions.[8] It can be cleaved by strong acids, Lewis acids (like TiCl₄, TMSBr), and even prolonged exposure to slightly acidic conditions like silica gel.[1][9]
Q5: I used MOM-Cl for my protection reaction. Are there any safety concerns I should be aware of?
A5: Yes, methoxymethyl chloride (MOM-Cl) is a known carcinogen and a potent alkylating agent.[9][10] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Safer alternatives for introducing the MOM group, such as using dimethoxymethane with an acid catalyst, are available.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography of MOM-Protected Alcohols with Neutralized Silica Gel
This protocol describes a general procedure for the purification of a MOM-protected alcohol from a reaction mixture using flash column chromatography with silica gel that has been neutralized to prevent deprotection.
1. Preparation of the Eluent and Silica Gel Slurry: a. Determine the optimal solvent system by TLC analysis. A common eluent is a mixture of ethyl acetate and hexanes. b. To the chosen eluent, add triethylamine to a final concentration of 0.5% (v/v). For example, to 500 mL of eluent, add 2.5 mL of triethylamine. c. In a beaker, add the required amount of silica gel (typically 40-63 µm particle size). d. Carefully pour the neutralized eluent over the silica gel and stir to create a uniform slurry.
2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles. d. Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent and sample addition. e. Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a solvent of low polarity (e.g., dichloromethane or toluene). Carefully add the sample solution to the top of the column using a pipette. b. Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the neutralized eluent to the column. b. Apply gentle positive pressure to the top of the column to achieve a steady flow rate. c. Collect fractions in test tubes and monitor the elution of the product by TLC. d. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Selective MOM-Group Cleavage (Deprotection)
This protocol describes a standard method for the acidic hydrolysis of a MOM ether.
1. Reaction Setup: a. Dissolve the MOM-protected compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v). b. To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
2. Reaction Monitoring: a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by TLC until the starting material is completely consumed. This may take from a few hours to overnight.
3. Workup and Purification: a. Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. b. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solution under reduced pressure to obtain the crude deprotected alcohol. e. Purify the crude product by flash column chromatography if necessary.
Visualizations
Experimental Workflow for Synthesis and Purification of a MOM-Protected Compound
Caption: General workflow for the synthesis and purification of a MOM-protected compound.
Troubleshooting Decision Tree for MOM-Protected Compound Purification
Caption: Decision tree for troubleshooting common purification issues of MOM-protected compounds.
Mechanism of Acid-Catalyzed MOM Group Cleavage on Silica Gel
Caption: Proposed mechanism for the acid-catalyzed cleavage of a MOM ether on a silica gel surface.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-Bromo-2-(methoxymethoxy)ethane in the Presence of Lewis Acids
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability of 1-Bromo-2-(methoxymethoxy)ethane when used in chemical reactions involving Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical compound that contains a methoxymethyl (MOM) ether as a protecting group for an alcohol functionality. MOM ethers are widely used in organic synthesis due to their relative stability.[1] However, they are known to be labile under acidic conditions, including in the presence of Lewis acids.[2][3] This lability can lead to unintended deprotection of the alcohol, resulting in side reactions, low yields of the desired product, and complex purification challenges.
Q2: Which Lewis acids are known to cleave the MOM group in this compound?
A range of Lewis acids can cleave MOM ethers. The reactivity depends on the strength of the Lewis acid. Strong Lewis acids are more likely to cause cleavage. Examples of Lewis acids that can induce deprotection include:
-
Titanium tetrachloride (TiCl₄)[1]
-
Tin tetrachloride (SnCl₄)[1]
-
Zirconium tetrachloride (ZrCl₄)[1]
-
Boron trifluoride etherate (BF₃·OEt₂)[1]
-
Zinc bromide (ZnBr₂)[1]
-
Aluminum chloride (AlCl₃)[1]
Q3: What is the mechanism of MOM group cleavage by Lewis acids?
The cleavage of a MOM ether by a Lewis acid involves the coordination of the Lewis acid to one of the ether oxygen atoms. This coordination weakens the carbon-oxygen bond, activating the MOM group for nucleophilic attack or elimination, which ultimately leads to the deprotection of the alcohol.[1]
Q4: Are there any Lewis acids that are compatible with MOM ethers?
While many Lewis acids can cleave MOM ethers, milder Lewis acids can sometimes be used without causing significant deprotection, especially at low temperatures. The choice of a compatible Lewis acid is highly dependent on the specific reaction conditions and the substrate. It is often a matter of experimental optimization to find a Lewis acid that promotes the desired reaction without cleaving the MOM group.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound with Lewis acids.
Issue 1: Unintended deprotection of the MOM group is observed.
-
Probable Cause: The Lewis acid being used is too strong or the reaction temperature is too high.[1]
-
Solutions:
-
Use a milder Lewis acid: If your reaction protocol allows, substitute the current Lewis acid with a milder one. For example, if you are using TiCl₄, consider trying BF₃·OEt₂ or ZnCl₂.[1]
-
Lower the reaction temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can often prevent the cleavage of the MOM group.[1]
-
Add a proton sponge: Trace amounts of protic acids can sometimes contribute to deprotection. Adding a non-nucleophilic base, such as a proton sponge, can help scavenge these acidic impurities.[1]
-
Re-evaluate the protecting group strategy: If the MOM group proves to be too labile for your reaction conditions, consider using a more robust protecting group, such as a silyl ether (e.g., TBS) or a benzyl ether.
-
Issue 2: Low yield of the desired product and a complex mixture of byproducts.
-
Probable Cause: Partial deprotection of the MOM group followed by undesired side reactions of the unprotected alcohol.
-
Solutions:
-
Carefully monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and check for the formation of the deprotected species.
-
Optimize reaction conditions: Systematically vary the Lewis acid, solvent, temperature, and reaction time to find the optimal conditions that favor the desired reaction while minimizing MOM group cleavage.
-
Data Presentation
The following table summarizes the general compatibility of MOM ethers with various Lewis acids and suggests conditions to minimize cleavage. Note that this is a general guide, and the stability of this compound should be experimentally verified for your specific application.
| Lewis Acid | Relative Strength | General Compatibility with MOM Ethers | Recommended Conditions for Stability |
| TiCl₄, AlCl₃, SnCl₄ | Strong | Often causes cleavage[1] | Use at very low temperatures (e.g., -78 °C)[1] |
| ZrCl₄ | Strong | Often causes cleavage[1] | Use at low temperatures |
| BF₃·OEt₂ | Moderate | Can cause cleavage, but often manageable[1] | Use at low to moderate temperatures (e.g., -78 °C to 0 °C) |
| ZnBr₂, ZnCl₂ | Mild to Moderate | Generally more compatible than stronger Lewis acids[1] | Can often be used at 0 °C to room temperature |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to a Lewis Acid
This protocol describes a general method to test the stability of this compound in the presence of a Lewis acid.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
The Lewis acid to be tested (e.g., BF₃·OEt₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
TLC plates and appropriate developing solvent system
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid (e.g., 1.1 equivalents) to the stirred solution.
-
Monitor the reaction mixture over time using TLC, taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
Spot the aliquots on a TLC plate alongside a reference spot of the starting material.
-
Develop the TLC plate and visualize the spots. The appearance of a new, more polar spot indicates the formation of the deprotected alcohol (2-bromoethanol).
-
If deprotection is observed, the time at which it occurs provides an indication of the stability of the MOM group under those conditions.
-
Upon completion of the time course, quench the reaction by carefully adding a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to quantify the extent of deprotection, if any.
Visualizations
Caption: Mechanism of MOM ether cleavage by a Lewis acid.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Improving the Yield of MOM Ether Deprotection
Welcome to the technical support center for methoxymethyl (MOM) ether deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: My MOM-protected compound is decomposing or giving a low yield upon deprotection with strong acid (e.g., HCl, TFA). What could be the cause and how can I improve the yield?
A1: Low yields or decomposition during strong acid-catalyzed deprotection often indicate the presence of other acid-labile functional groups in your molecule. Standard acidic hydrolysis can be too harsh for sensitive substrates.[1][2]
Troubleshooting Steps:
-
Milder Acidic Conditions: Switch to a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (pTSA).[1][3] These reagents are less aggressive and can improve selectivity.
-
Lewis Acid Catalysis: Consider using a Lewis acid for deprotection. Reagents like zinc triflate (Zn(OTf)₂), zirconium(IV) chloride (ZrCl₄), or bismuth triflate (Bi(OTf)₃) can be effective under milder conditions.[4][5][6]
-
Non-Acidic Methods: For highly sensitive substrates, non-acidic methods can be employed. A combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl offers a very mild and neutral deprotection pathway.[2][7]
Q2: I'm observing unexpected deprotection of my MOM ether during column chromatography on silica gel. Why is this happening and what is the solution?
A2: Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-sensitive protecting groups like MOM ethers, leading to product loss on the column.[8]
Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine, in your eluent system. A common practice is to use a 1-2% solution of triethylamine in the solvent slurry.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina for your chromatography, as these supports will not promote acid-catalyzed deprotection.
-
Alternative Purification: If possible, consider other purification techniques such as recrystallization or distillation to avoid chromatography altogether.
Q3: My reaction with a Grignard reagent is causing the cleavage of a MOM ether in my substrate. How can I prevent this side reaction?
A3: Grignard reagents can act as Lewis acids and coordinate to the oxygen atoms of the MOM ether, facilitating its cleavage. This is especially problematic if there is a nearby functional group that can promote chelation.[8]
Preventative Measures:
-
Lower Reaction Temperature: Perform the Grignard reaction at a low temperature (e.g., -78 °C) to minimize the rate of the deprotection side reaction.
-
Change Solvent: Using a non-coordinating solvent like toluene instead of a coordinating solvent like THF can sometimes reduce the extent of cleavage.[8]
-
Use a Different Organometallic Reagent: Consider using a less Lewis acidic organometallic reagent, such as an organocuprate, which may not induce MOM ether cleavage.[8]
Q4: I need to selectively deprotect a phenolic MOM ether in the presence of an aliphatic MOM ether. Is this possible?
A4: Yes, selective deprotection is achievable due to the different reactivities of aromatic and aliphatic MOM ethers. Phenolic MOM ethers are generally more labile under certain conditions. For example, using silica-supported sodium hydrogen sulfate can chemoselectively deprotect phenolic MOM ethers.[9] Additionally, some Lewis acid methods can offer selectivity.[4]
Data Presentation: Comparison of MOM Deprotection Methods
The following table summarizes various reported methods for the deprotection of MOM ethers, providing a comparative overview of reaction conditions and yields.
| Entry | Substrate Type | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91 | [10] |
| 2 | Aromatic MOM Ether with EWG | TMSOTf, 2,2'-bipyridyl | CH₃CN | 50 | 4 h | High | [10] |
| 3 | Aliphatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98 | [3] |
| 4 | Various MOM Ethers | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | 0.5-2 h | 85-95 | [4] |
| 5 | Various MOM Ethers | Bismuth triflate (Bi(OTf)₃) | THF/H₂O | Room Temp. | 10-40 min | 90-98 | [5] |
| 6 | Various MOM Ethers | Zinc triflate (Zn(OTf)₂) | Isopropanol | Reflux | 1-3 h | 88-95 | [6] |
| 7 | Aromatic MOM Ether | CBr₄, PPh₃ | ClCH₂CH₂Cl | 40 | 1-5 h | 90-99 | [11] |
| 8 | Various MOM Ethers | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High | [1] |
| 9 | Various MOM Ethers | Hydrochloric acid (HCl) | Methanol/H₂O | 40-50 | 2-16 h | - | [8][12] |
Experimental Protocols
Protocol 1: Mild Deprotection using TMSOTf and 2,2'-Bipyridyl [7]
This method is suitable for substrates with acid-labile functional groups.
-
Preparation: In a nitrogen-flushed round-bottom flask, dissolve the MOM-protected compound (1.0 eq.) and 2,2'-bipyridyl (3.0 eq.) in anhydrous acetonitrile (CH₃CN).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is completely hydrolyzed (monitored by TLC).
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection with TFA [1][10]
A standard method for robust substrates.
-
Preparation: Dissolve the MOM-protected compound (1.0 eq.) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.
-
Reaction: Stir the solution at 25 °C and monitor the reaction progress by TLC. Reaction times can vary, but a typical duration is 12 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 3: Solvent-Free Deprotection with pTSA [3]
An environmentally friendly and rapid method.
-
Preparation: In a mortar, mix the MOM-protected compound with p-toluenesulfonic acid (pTSA).
-
Reaction: Triturate the mixture with a pestle for approximately 5 minutes and then let it stand at room temperature for about 30 minutes.
-
Workup: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve, often causing the deprotected product to precipitate.
-
Isolation: Collect the solid product by filtration. If the product is not a solid, extract it with an appropriate organic solvent.
Visual Guides
Caption: Decision workflow for selecting a MOM deprotection method.
Caption: Troubleshooting guide for low-yielding MOM deprotection reactions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. adichemistry.com [adichemistry.com]
Technical Support Center: Large-Scale Synthesis of 1-Bromo-2-(methoxymethoxy)ethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Bromo-2-(methoxymethoxy)ethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The most common industrial approach is the protection of 2-bromoethanol with a methoxymethyl (MOM) group. This is typically achieved through two main routes:
-
Reaction with Chloromethyl Methyl Ether (MOM-Cl): This is a traditional and effective method, but it involves the highly carcinogenic MOM-Cl, posing significant safety and handling challenges at scale.
-
Reaction with Dimethoxymethane (DMM) and an Acid Catalyst: This is a safer, more environmentally friendly alternative that avoids the direct use of MOM-Cl. It is often the preferred method for industrial synthesis.[1]
An alternative, though less common, route involves the bromination of 2-(methoxymethoxy)ethanol. However, controlling selectivity and byproducts can be challenging.
Q2: What are the major safety concerns associated with the large-scale synthesis of this compound?
A2: The primary safety concern revolves around the use of chloromethyl methyl ether (MOM-Cl), which is a known human carcinogen.[2] Key hazards include:
-
Carcinogenicity of MOM-Cl: Strict handling protocols and engineering controls are necessary to prevent any exposure.
-
Formation of Bis(chloromethyl) ether (BCME): This is an extremely potent carcinogen that can be present as an impurity in MOM-Cl or be formed under certain conditions.[1]
-
Exothermic Reaction: The reaction can be exothermic, and on a large scale, this requires careful temperature control to prevent runaway reactions.
-
Handling of Reagents: The use of strong bases like sodium hydride (NaH) in some protocols presents flammability and reactivity hazards.
Q3: What are the common impurities and byproducts in this synthesis?
A3: Common impurities can include:
-
Unreacted 2-bromoethanol: Due to incomplete reaction.
-
Bis(2-bromoethyl) ether: Formed from the reaction of 2-bromoethanol with the product or starting material under certain conditions.
-
Formaldehyde and its polymers: Can be formed from the decomposition of the MOM group, especially during workup or distillation.
-
Bis(chloromethyl) ether (BCME): If using the MOM-Cl route.[1]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For oily, liquid products like this compound, fractional distillation under reduced pressure is the preferred method for large-scale purification. Column chromatography is generally not economically viable or scalable for bulk production.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC, HPLC).- Ensure the reaction is run for a sufficient amount of time.- On a large scale, ensure efficient mixing to maintain homogeneity. |
| Decomposition of Product | - The MOM group is acid-labile. Avoid acidic conditions during workup and purification.[3]- Use a mild basic quench (e.g., saturated sodium bicarbonate solution).- Purify via vacuum distillation to keep the temperature low. |
| Side Reactions | - Optimize the reaction temperature. Higher temperatures can lead to byproduct formation.- Control the rate of addition of reagents to prevent localized high concentrations. |
| Poor Quality Reagents | - Use anhydrous solvents and reagents, as water can consume the base and hydrolyze MOM-Cl.- Titrate organolithium or hydride bases before use to determine their exact concentration. |
Problem 2: Product Decomposition During Distillation
| Potential Cause | Recommended Action |
| High Temperature | - Use a high-vacuum pump to lower the boiling point of the product.- Ensure the heating mantle temperature is not excessively high. |
| Presence of Acidic Impurities | - Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before distillation to remove any acidic residues. |
| Prolonged Heating | - Minimize the time the product is exposed to high temperatures. Use a distillation setup that allows for rapid purification. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Dimethoxymethane (DMM) and an Acid Catalyst
This protocol is a safer alternative to the use of MOM-Cl.
1. Reaction Setup:
-
A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser is charged with 2-bromoethanol (1.0 eq) and dimethoxymethane (3.0 eq).
-
The mixture is stirred and cooled to 0-5 °C.
2. Reaction:
-
A catalytic amount of a strong acid catalyst (e.g., Montmorillonite K-10, p-toluenesulfonic acid) is added portion-wise, maintaining the internal temperature below 10 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until reaction completion is confirmed by GC analysis.
3. Workup:
-
The reaction is cooled to 0-5 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated. The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
4. Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under high vacuum.
Data Presentation
Table 1: Comparison of Reagents for MOM Protection
| Reagent | Advantages | Disadvantages | Typical Scale |
| Chloromethyl methyl ether (MOM-Cl) | - High reactivity- Well-established procedure | - Highly carcinogenic- Potential for BCME byproduct- Requires stringent safety protocols | Lab to Pilot |
| Dimethoxymethane (DMM) & Acid Catalyst | - Safer alternative to MOM-Cl- Environmentally friendlier- Readily available and inexpensive | - May require longer reaction times- Catalyst removal may be necessary | Pilot to Industrial |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrO₂ | [4] |
| Molecular Weight | 169.02 g/mol | [4] |
| Boiling Point | 116-117 °C | [4] |
| Density | 1.448 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.480 | [4] |
Visualizations
Caption: A generalized workflow for the large-scale synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Alcohol Protection: 1-Bromo-2-(methoxymethoxy)ethane vs. Chloromethyl methyl ether (MOM-Cl)
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. For the protection of alcohols, the methoxymethyl (MOM) ether has long been a staple due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. The most common reagent for the introduction of the MOM group is chloromethyl methyl ether (MOM-Cl). However, its use is shadowed by significant safety concerns due to its classification as a human carcinogen.[1][2][3] This has led to a search for safer alternatives. One such potential alternative is 1-bromo-2-(methoxymethoxy)ethane (MOM-Br).
This guide provides a comparative overview of MOM-Cl and MOM-Br for the protection of alcohols. It is important to note that while MOM-Cl is a well-documented and widely used reagent with a wealth of available experimental data, there is a significant lack of published literature on the use of this compound for this purpose. Consequently, this guide will provide a detailed account of the established performance of MOM-Cl and present the available information on MOM-Br as a potential, albeit less characterized, alternative.
Performance and Reactivity
Chloromethyl methyl ether (MOM-Cl) is a highly reactive electrophile that readily participates in nucleophilic substitution reactions with alcohols to form MOM ethers. The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming an alkoxide, which then reacts with MOM-Cl. The high reactivity of MOM-Cl ensures efficient protection of a wide range of alcohols, including primary, secondary, and sterically hindered ones, often in high yields.
This compound (MOM-Br) , also known as 2-bromoethyl methoxymethyl ether, is structurally different from MOM-Cl. While MOM-Cl is a direct precursor to the MOM group, MOM-Br contains an additional ethylene spacer. Based on its structure, it is not a direct replacement for MOM-Cl for the introduction of the MOM group. Its reactivity towards alcohols for the purpose of forming a methoxymethyl ether has not been extensively documented in peer-reviewed literature. One might speculate that it could be used to introduce a 2-(methoxymethoxy)ethyl ether protecting group, which would have different properties from a MOM ether. However, without experimental data, its efficacy and reaction conditions for alcohol protection remain largely theoretical.
Quantitative Data Comparison
Due to the limited availability of data for this compound in alcohol protection, a direct quantitative comparison with MOM-Cl is not feasible. The following table summarizes representative data for the well-established use of MOM-Cl.
Table 1: Protection of Alcohols using MOM-Cl
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DIPEA | CH₂Cl₂ | 0 to RT | 16 | ~95 |
| Secondary Alcohol | NaH | THF | 0 to RT | 12 | >90 |
| Phenol | K₂CO₃ | Acetone | RT | 24 | ~90 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
Experimental Protocols
General Protocol for Alcohol Protection using MOM-Cl
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add MOM-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.
Note: Due to the lack of published experimental procedures, a protocol for the use of this compound for alcohol protection cannot be provided.
Safety and Handling
A critical factor in the choice of a protecting group reagent is its safety profile.
Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and a potent lachrymator.[1][2][3] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Due to its high toxicity, alternative, non-carcinogenic methods for MOM group introduction, such as the use of dimethoxymethane with an acid catalyst, are often sought.
This compound is classified as a combustible liquid and is toxic if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. While it is not classified as a carcinogen based on available data, it should still be handled with appropriate safety precautions in a fume hood with proper PPE.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and experimental workflow.
References
A Comparative Guide to MOM and MEM Protecting Groups in Synthesis
In the realm of multi-step organic synthesis, the strategic selection and application of protecting groups are paramount for achieving high yields and minimizing undesired side reactions. Among the plethora of options for protecting hydroxyl functionalities, Methoxymethyl (MOM) and 2-Methoxyethoxymethyl (MEM) ethers have established themselves as reliable and versatile choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Applications
Both MOM and MEM ethers are acetal-type protecting groups, valued for their stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1][2] The primary distinction between them lies in their deprotection methods, which forms the basis for their selective application in complex syntheses. While both are cleaved under acidic conditions, MEM ethers exhibit a unique lability towards Lewis acids due to the presence of an additional ether oxygen, which allows for bidentate coordination with metal ions.[2] This property enables more selective and milder deprotection conditions for MEM ethers compared to MOM ethers.[3][4]
Data Presentation: A Comparative Overview
The following table summarizes the typical conditions for the protection and deprotection of alcohols using MOM and MEM groups, along with representative yields.
| Feature | MOM (Methoxymethyl) Ether | MEM (2-Methoxyethoxymethyl) Ether |
| Structure | R-O-CH₂OCH₃ | R-O-CH₂(OCH₂CH₂)OCH₃ |
| Typical Protection Conditions | MOM-Cl, DIPEA, CH₂Cl₂[5][6] | MEM-Cl, DIPEA, CH₂Cl₂[2][7] |
| Typical Protection Yield | High (e.g., 92%)[6] | High (e.g., 80-85%)[2][8] |
| Typical Deprotection Conditions | Brønsted Acids: HCl in MeOH[9]; TFA in CH₂Cl₂[6] Lewis Acids: ZnBr₂, ZrCl₄[1] | Brønsted Acids: Stronger/more forcing conditions than MOM[2] Lewis Acids: ZnBr₂, TiCl₄, CeCl₃·7H₂O[2][3] |
| Typical Deprotection Yield | High (e.g., 85-98%)[1] | High (e.g., >90%)[3][4] |
| Stability Profile | Stable to bases, nucleophiles, many oxidizing/reducing agents. Labile to strong acids.[1][10] | Stable to bases, organometallics, many oxidizing/reducing agents. More stable to acidic conditions than MOM, but more labile to Lewis acids.[2][7] |
| Key Advantages | Well-established, generally high-yielding protection and deprotection.[11] | Facile cleavage under mild Lewis acidic conditions, allowing for orthogonality with other acid-labile groups.[2][3][4] |
| Key Disadvantages | MOM-Cl is a carcinogen.[11] Deprotection can require harsh acidic conditions.[12] | MEM-Cl is also a potential carcinogen. |
Experimental Protocols
Detailed methodologies for the protection of an alcohol and the subsequent deprotection are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol with MOM-Cl
Reagents and Materials:
-
Primary alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq.)[5]
-
Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.)[5]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM, add DIPEA.
-
Cool the solution to 0 °C in an ice bath.
-
Add MOM-Cl dropwise to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by thin-layer chromatography (TLC).[5]
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: Deprotection of a MOM Ether using Acid
Reagents and Materials:
-
MOM-protected alcohol (1.0 eq.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 15:1 v/v) at 25 °C.[1][6]
-
Stir the solution at 25 °C and monitor the reaction progress by TLC (typically 12 hours).[1][6]
-
Upon completion, dilute the reaction mixture with DCM and neutralize with saturated aqueous sodium bicarbonate solution.[6]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic phases, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.
Protocol 3: Protection of a Primary Alcohol with MEM-Cl
Reagents and Materials:
-
Primary alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)[7]
-
2-Methoxyethoxymethyl chloride (MEM-Cl) (1.5 eq.)[7]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add DIPEA to the solution at room temperature.[7]
-
Add MEM-Cl dropwise to the reaction mixture at 25 °C.[7]
-
Stir the reaction mixture at room temperature for 5 hours, monitoring progress by TLC.[2][7]
-
Quench the reaction by adding water.[7]
-
Extract the mixture with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 4: Deprotection of a MEM Ether using a Lewis Acid
Reagents and Materials:
-
MEM-protected alcohol
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MEM-protected alcohol in acetonitrile.
-
Add cerium(III) chloride heptahydrate to the solution.[3][4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[7]
Mandatory Visualizations
The following diagrams illustrate the mechanistic pathways and a decision-making workflow for choosing between MOM and MEM protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Stability Showdown: MOM Ether vs. TBS Ether in Acidic Media
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the success of a synthetic route. Among the myriad of choices, methoxymethyl (MOM) ethers and tert-butyldimethylsilyl (TBS) ethers are two of the most commonly employed protecting groups. Their stability in acidic media is a key determinant in their selection. This guide provides an objective, data-driven comparison of the stability of MOM and TBS ethers under acidic conditions, complete with experimental protocols and mechanistic insights.
General Stability Overview
Both MOM and TBS ethers are cleaved under acidic conditions, but their relative stabilities differ significantly. Generally, TBS ethers are considered to be more acid-labile than MOM ethers.[1][2][3] The stability of silyl ethers like TBS is highly dependent on the steric bulk of the substituents on the silicon atom.[3][4] While the tert-butyl group in TBS provides some steric hindrance, it is often not sufficient to prevent cleavage under mild acidic conditions.[2] MOM ethers, being acetals, are also susceptible to acid hydrolysis, but typically require stronger acidic conditions for efficient removal compared to TBS ethers.[5][6]
Quantitative Comparison of Acidic Deprotection Conditions
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |
| MOM Ether | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 12 h | High |
| MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temp. | 30 min | 85-98 |
| MOM Ether | Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Acetonitrile | Room Temp. | 15 min | 91 |
| MOM Ether | Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | - | High |
| TBS Ether | Acetyl Chloride (catalytic) | Methanol | 0 - Room Temp. | - | High |
| TBS Ether | Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp. | - | High |
| TBS Ether | Acetic acid:THF:water (4:1:1) | - | Room Temp. | Slow | High |
| TBS Ether | Hydrochloric acid (HCl) | Methanol | - | - | High |
Deprotection Mechanisms
The acidic cleavage of both MOM and TBS ethers proceeds through protonation of an ether oxygen atom, rendering the protecting group susceptible to nucleophilic attack.
The deprotection of a MOM ether involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form the alcohol and a resonance-stabilized methoxymethyl cation.[7] This cation is subsequently quenched by a nucleophile, such as water, to yield formaldehyde and methanol.[7]
For TBS ethers , the acidic hydrolysis is initiated by protonation of the protected oxygen atom.[8] This is followed by hydrolysis, which may proceed through a pentavalent silicon intermediate, to release the alcohol and the corresponding silyl byproduct.[8]
Experimental Protocols
Below are detailed experimental protocols for the acidic deprotection of MOM and TBS ethers, representative of common laboratory procedures.
Protocol 1: Deprotection of a MOM Ether using Trifluoroacetic Acid (TFA)
Materials:
-
MOM-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOM-protected compound (1.0 equivalent) in a 15:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature (25 °C).[7]
-
Stir the solution at 25 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[7] The reaction is typically complete within 12 hours.[7]
-
Upon completion, dilute the reaction mixture with DCM and carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Separate the organic and aqueous layers. Extract the aqueous phase with DCM.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.[7]
Protocol 2: Deprotection of a TBS Ether using a Catalytic Amount of Acetyl Chloride in Methanol
Materials:
-
TBS-protected compound
-
Dry Methanol (MeOH)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected ether in dry methanol at 0 °C.
-
Add a catalytic amount of acetyl chloride to the solution. The in situ generation of HCl from the reaction of acetyl chloride and methanol facilitates the deprotection.[9]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for the acidic deprotection of MOM and TBS ethers, highlighting the key steps involved.
Conclusion
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
Benzyl ether vs. MOM ether deprotection methods: a comparative study
A Comparative Study of Benzyl and MOM Ether Deprotection Methods
In the realm of multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount for achieving high yields and minimizing unwanted side reactions. Among the plethora of options for protecting hydroxyl functionalities, benzyl (Bn) and methoxymethyl (MOM) ethers are frequently employed. This guide provides a comprehensive comparison of the deprotection methods for these two widely used protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Stability and Deprotection Overview
Benzyl ethers are known for their general robustness under both acidic and basic conditions, offering a stable protecting group for a wide array of synthetic transformations.[1][2] Their removal is most commonly achieved under reductive conditions. In contrast, MOM ethers, which are acetals, are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[1][3] This fundamental difference in lability forms the basis of their orthogonal use in complex molecule synthesis.
Table 1: Comparative Stability of Benzyl vs. MOM Ethers
| Condition Category | Reagent/Condition | Benzyl Ether Stability | MOM Ether Stability |
| Acidic | Strong Protic Acids (e.g., HBr) | Labile[4] | Labile[3] |
| Lewis Acids (e.g., BCl₃, BBr₃) | Labile[4][5] | Labile[3] | |
| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable[4] | Labile[6] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable[4] | Stable[1] |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Labile[4][7] | Stable[2] |
| Dissolving Metal Reduction (Na, NH₃) | Labile[2] | Stable | |
| Oxidative | DDQ | Labile (especially p-methoxybenzyl)[8] | Stable |
| Ozone | Labile[9] | Stable |
Quantitative Deprotection Data
The efficiency of deprotection is highly dependent on the substrate and the chosen methodology. The following table summarizes typical experimental conditions and outcomes for the deprotection of benzyl and MOM ethers from representative substrates.
Table 2: Comparison of Deprotection Methods and Performance
| Protecting Group | Substrate Example | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| Benzyl (Bn) | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Catalytic Hydrogenation | 10% Pd/C, H₂ | MeOH | RT | 1-16 h | High |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Transfer Hydrogenation | 10% Pd/C, HCO₂NH₄ | MeOH | Reflux | 15-20 min | High | |
| Aryl Benzyl Ether | Lewis Acid Cleavage | BCl₃ | CH₂Cl₂ | -78 | 2 h | High | |
| MOM | MOM-protected Benzyl Alcohol | Acid-Catalyzed Hydrolysis | conc. HCl | MeOH | Reflux | minutes to hours | ~95%[10] |
| Aromatic MOM Ether | Lewis Acid/Base Combination | TMSOTf, 2,2′-bipyridyl | CH₃CN | RT | Varies | High[11] | |
| Primary/Secondary MOM Ether | Lewis Acid Cleavage | ZrCl₄ | Isopropanol | Reflux | Varies | High[12] |
Experimental Protocols
Detailed methodologies for common deprotection procedures are provided below.
Deprotection of Benzyl Ethers
1. Catalytic Hydrogenolysis [1]
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
2. Acid-Catalyzed Cleavage with a Lewis Acid [5]
-
Objective: To cleave a benzyl ether when hydrogenation-sensitive functional groups are present.
-
Protocol:
-
Dissolve the benzyl-protected alcohol (e.g., 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (5.0 mL, 5.0 mmol) dropwise to the stirred solution.[5]
-
Stir the reaction mixture at -78 °C for 2 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.[5]
-
Allow the reaction mixture to warm to room temperature and then concentrate under reduced pressure.[5]
-
Deprotection of MOM Ethers
1. Acid-Catalyzed Hydrolysis [1]
-
Objective: To cleave a MOM ether under acidic conditions.
-
Protocol:
-
Dissolve the MOM-protected alcohol in a solvent such as methanol or THF.[1]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid).[1]
-
Stir the mixture at room temperature or warm gently if necessary.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Visualization of Deprotection Pathways
The following diagrams illustrate the general workflows for the deprotection of benzyl and MOM ethers.
Caption: Benzyl Ether Deprotection Workflow.
Caption: MOM Ether Deprotection Workflow.
Caption: Protecting Group Selection Logic.
Conclusion
The choice between benzyl and MOM ethers is dictated by the overall synthetic strategy. Benzyl ethers offer robust protection under a wide range of conditions and are selectively cleaved by reductive methods, making them ideal for syntheses involving acidic or basic steps. MOM ethers, while sensitive to acid, are orthogonal to the deprotection conditions for benzyl ethers and are therefore valuable in complex syntheses requiring differential protection of multiple hydroxyl groups. By understanding the distinct lability of each protecting group, researchers can devise more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Orthogonal Deprotection Strategies for MOM Ethers
In the realm of multi-step organic synthesis, particularly in the fields of drug discovery and natural product synthesis, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its ease of installation and general stability across a range of reaction conditions. However, the true power of the MOM group is realized when its removal can be achieved with high selectivity in the presence of other protecting groups. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving MOM ethers, offering experimental data and detailed protocols to inform the design of efficient and robust synthetic routes.
Orthogonal Deprotection: A Pillar of Modern Synthesis
Orthogonal protection refers to a strategy where multiple protecting groups in a molecule can be selectively removed in any order without affecting the others.[1][2] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. For instance, an acid-labile group can be removed in the presence of a group that is cleaved by hydrogenolysis. This approach is fundamental to the synthesis of complex molecules with multiple reactive functional groups.[2]
This guide focuses on the selective deprotection of MOM ethers in the presence of other commonly used alcohol protecting groups, such as silyl ethers (e.g., TBS, TBDPS) and benzyl ethers (Bn).
Comparative Performance of MOM Ether Deprotection Methods
The selective cleavage of a MOM ether in a poly-functionalized molecule hinges on the choice of deprotection conditions. Below is a summary of common methods and their performance in the presence of other protecting groups.
| Deprotection Reagent | Orthogonal Protecting Group | Substrate Type | Temp. (°C) | Time | Yield (%) | Reference |
| ZnBr₂ / n-PrSH | TBDPS | Secondary Alcohol | 0 to rt | 5-8 min | 90 | [3] |
| Acetate | Secondary Alcohol | 0 to rt | 5-8 min | 89 | [3] | |
| Bi(OTf)₃ | TBDMS | Phenol | rt | 30-40 min | 95 | [4] |
| TBDPS | Phenol | rt | 30-40 min | 92 | [4] | |
| Benzyl Ether | Phenol | rt | 30-40 min | 94 | [4] | |
| Allyl Ether | Aliphatic Alcohol | 50 | 2-3 h | 90 | [4] | |
| TMSOTf / 2,2'-bipyridyl | Trityl (Tr) Ether | Aromatic Ether | rt | 14 h | 91 | [5][6] |
| Aliphatic MOM Ether | Aromatic/Aliphatic Ether | 0 to rt | 1.5 h | 88 | [6][7] | |
| CBr₄ / PPh₃ | Benzyl Ether | Phenol | 40 | 1 h | 95 | [8] |
| Ester | Phenol | 40 | 1.5 h | 92 | [8] |
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the concept of orthogonal deprotection involving MOM ethers and other common protecting groups for alcohols.
Caption: Orthogonal deprotection of MOM and TBS ethers.
Caption: Orthogonal deprotection of MOM and Benzyl ethers.
Experimental Protocols
Selective Deprotection of MOM Ethers using ZnBr₂ and n-PrSH
This method offers a rapid and efficient means of cleaving MOM ethers while leaving silyl ethers and esters intact.[3]
Procedure:
-
To a solution of the MOM-protected alcohol (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add n-propanethiol (n-PrSH, 2.0 equiv).
-
Add zinc bromide (ZnBr₂, 1.0 equiv) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5-8 minutes.
-
Upon completion (monitored by TLC), cool the reaction mixture to 0 °C, dilute with CH₂Cl₂, and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chemoselective Deprotection of MOM Ethers using Bismuth Triflate (Bi(OTf)₃)
Bismuth triflate is a mild Lewis acid catalyst that effectively removes MOM groups in the presence of various other protecting groups.[4]
Procedure:
-
To a stirred solution of the MOM-protected compound (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water, add a catalytic amount of bismuth triflate (Bi(OTf)₃, 1-2 mol%).
-
Stir the reaction at room temperature (for aromatic MOM ethers) or at a slightly elevated temperature (for aliphatic MOM ethers) and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mild Deprotection of Aromatic MOM Ethers with TMSOTf and 2,2'-Bipyridyl
This protocol is particularly useful for the deprotection of aromatic MOM ethers under non-acidic conditions, preserving acid-labile functionalities.[5][6]
Procedure:
-
To a solution of the aromatic MOM ether (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in acetonitrile (CH₃CN) at 0 °C under a nitrogen atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv) dropwise.
-
Stir the solution at room temperature until the starting material is consumed, as indicated by TLC.
-
Add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The methoxymethyl ether is a valuable protecting group for alcohols, and its utility is significantly enhanced by the availability of a diverse array of deprotection methods. The choice of reagent allows for the selective removal of the MOM group in the presence of other common protecting groups such as silyl ethers and benzyl ethers, enabling complex and elegant synthetic strategies. By carefully considering the stability of all protecting groups within a molecule and selecting the appropriate deprotection conditions, researchers can navigate intricate synthetic pathways with greater efficiency and success. This guide provides a starting point for the rational design of orthogonal protection and deprotection sequences involving MOM ethers.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Spectroscopic analysis to confirm MOM protection from "1-Bromo-2-(methoxymethoxy)ethane"
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of multi-step organic synthesis. This guide provides a comparative analysis of the methoxymethyl (MOM) ether as a protecting group for the primary alcohol of 2-bromoethanol, forming "1-Bromo-2-(methoxymethoxy)ethane". Through a detailed examination of spectroscopic data and experimental protocols, we objectively compare the MOM group's performance against common alternatives, including tert-butyldimethylsilyl (TBDMS) ether, acetate ester, and benzyl ether.
Spectroscopic Confirmation of Protection
The successful protection of the hydroxyl group in 2-bromoethanol can be unequivocally confirmed by analyzing the changes in its ¹H NMR, ¹³C NMR, and IR spectra. The introduction of the MOM group results in the appearance of characteristic new signals and the disappearance or shift of signals corresponding to the starting material.
Key Spectroscopic Changes:
-
¹H NMR: The most telling evidence of MOM protection is the appearance of two new signals: a singlet around 4.6 ppm corresponding to the O-CH₂-O protons and another singlet around 3.3 ppm for the -OCH₃ protons. Concurrently, the broad hydroxyl proton signal of 2-bromoethanol disappears, and the adjacent methylene protons (-CH₂OH) experience a downfield shift.
-
¹³C NMR: Successful protection is indicated by the appearance of new carbon signals for the acetal carbon (O-CH₂-O) typically around 95-97 ppm and the methoxy carbon (-OCH₃) around 55-56 ppm.
-
IR Spectroscopy: The broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹ for 2-bromoethanol, will be absent in the spectrum of the MOM-protected product. The appearance of strong C-O stretching bands in the 1150-1000 cm⁻¹ region further confirms the formation of the ether linkages.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromoethanol and its derivatives protected with MOM, TBDMS, Acetate, and Benzyl groups. This allows for a direct comparison of the spectral features that confirm successful protection with each group.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | -CH₂Br | -CH₂O- | -OH | Protecting Group Protons |
| 2-Bromoethanol | 3.48 (t) | 3.92 (t) | variable (br s) | - |
| This compound* | ~3.5 (t) | ~3.8 (t) | - | 4.6 (s, O-CH₂-O), 3.3 (s, OCH₃) |
| (2-Bromoethoxy)-tert-butyldimethylsilane | 3.44 (t) | 3.95 (t) | - | 0.9 (s, 9H, t-Bu), 0.1 (s, 6H, Si(CH₃)₂) |
| 2-Bromoethyl acetate | 3.53 (t) | 4.32 (t) | - | 2.08 (s, 3H, COCH₃) |
| 1-Bromo-2-(benzyloxy)ethane** | ~3.5 (t) | ~3.7 (t) | - | 7.3 (m, 5H, Ar-H), 4.5 (s, 2H, Ar-CH₂) |
*Data for this compound is estimated based on the closely related analog 1-bromo-2-(2-methoxyethoxy)ethane, as specific experimental data is not readily available in the searched literature. **Data for 1-bromo-2-(benzyloxy)ethane is based on typical values for benzylic ethers.
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | -CH₂Br | -CH₂O- | Protecting Group Carbons |
| 2-Bromoethanol | 34.5 | 61.5 | - |
| This compound*** | ~32 | ~70 | ~96 (O-CH₂-O), ~55 (OCH₃) |
| (2-Bromoethoxy)-tert-butyldimethylsilane | 34.8 | 62.0 | 25.8 (C(CH₃)₃), 18.2 (C(CH₃)₃), -5.5 (Si(CH₃)₂) |
| 2-Bromoethyl acetate | 28.2 | 65.1 | 170.7 (C=O), 20.8 (COCH₃) |
| 1-Bromo-2-(benzyloxy)ethane**** | ~33 | ~70 | ~138 (Ar-C), ~128 (Ar-CH), ~73 (Ar-CH₂) |
***Data for this compound is estimated based on spectral data of analogous compounds. ****Data for 1-bromo-2-(benzyloxy)ethane is based on typical values for benzylic ethers.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch | Other Key Bands |
| 2-Bromoethanol | 3600-3200 (broad) | 2950-2850 | 1050 | - |
| This compound | Absent | 2950-2850 | 1150-1000 | - |
| (2-Bromoethoxy)-tert-butyldimethylsilane | Absent | 2950-2850 | 1100 | Si-C (~830, ~775) |
| 2-Bromoethyl acetate | Absent | 2950-2850 | 1240 | C=O (~1740) |
| 1-Bromo-2-(benzyloxy)ethane | Absent | 3100-3000 (Aromatic), 2950-2850 (Aliphatic) | 1100 | Aromatic C=C (~1600, ~1500) |
Experimental Protocols
Detailed methodologies for the protection of 2-bromoethanol with a MOM group and its subsequent deprotection are provided below. For comparison, general protocols for the application and removal of TBDMS, acetate, and benzyl protecting groups are also outlined.
MOM Protection of 2-Bromoethanol
Objective: To synthesize this compound.
Reaction: HO-CH₂CH₂-Br + CH₃OCH₂Cl + Base → CH₃OCH₂O-CH₂CH₂-Br + Base·HCl
Materials:
-
2-Bromoethanol
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (1.5-2.0 eq) to the stirred solution.
-
Slowly add chloromethyl methyl ether (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
Deprotection of MOM Group
Objective: To regenerate the alcohol from the MOM ether.
Reaction: CH₃OCH₂O-R + H⁺ → HO-R + CH₃OH + CH₂O
Materials:
-
MOM-protected alcohol
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected alcohol in methanol or THF.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]
Comparative Protection/Deprotection Protocols
TBDMS Ether:
-
Protection: Typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in an aprotic solvent such as dimethylformamide (DMF).
-
Deprotection: Commonly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in THF/water).
Acetate Ester:
-
Protection: Formed by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
-
Deprotection: Hydrolyzed under basic conditions (e.g., potassium carbonate in methanol) or acidic conditions (e.g., aqueous HCl).
Benzyl Ether:
-
Protection: Typically synthesized via the Williamson ether synthesis, by treating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with benzyl bromide or benzyl chloride.
-
Deprotection: Commonly cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for MOM protection and deprotection.
Caption: Workflow for the MOM protection of 2-bromoethanol.
Caption: Workflow for the deprotection of the MOM group.
References
Reactivity of 1-Bromo-2-(methoxymethoxy)ethane with Hindered Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for alcohols, prized for its stability across a broad range of reaction conditions. While chloromethyl methyl ether (MOM-Cl) and dimethoxymethane are the conventional reagents for the introduction of the MOM group, this guide explores the reactivity of the alternative reagent, 1-Bromo-2-(methoxymethoxy)ethane, particularly in the context of sterically hindered alcohols.
Executive Summary
Standard Methods for MOM Protection of Alcohols
The formation of a MOM ether is typically achieved via a nucleophilic substitution reaction where the alcohol acts as the nucleophile. The two most common methods employ either MOM-Cl or dimethoxymethane.
Table 1: Comparison of Standard Reagents for MOM Protection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Chloromethyl methyl ether (MOM-Cl) | DIPEA, CH₂Cl₂ | High reactivity, generally good yields. | Known carcinogen, requires careful handling.[1][2] |
| Dimethoxymethane | Acid catalyst (e.g., P₂O₅, TfOH) | Safer alternative to MOM-Cl. | Requires acidic conditions, may not be suitable for acid-labile substrates.[3] |
The Challenge of Protecting Hindered Alcohols
Steric hindrance around a hydroxyl group significantly impedes the approach of the electrophilic MOM reagent, often leading to sluggish reaction rates and lower yields. Tertiary alcohols, in particular, are notoriously difficult to protect as MOM ethers using standard methods.[3]
Strategies to overcome this challenge often involve:
-
Use of more reactive reagents: MOM-Cl is generally more effective than dimethoxymethane for hindered substrates due to its higher electrophilicity.
-
Stronger bases: The use of strong bases like sodium hydride (NaH) to pre-form the alkoxide can enhance nucleophilicity and drive the reaction forward.[3]
-
Elevated temperatures and longer reaction times: These conditions can help to overcome the activation energy barrier imposed by steric hindrance.
-
Alternative synthetic routes: In some cases, indirect methods may be necessary to install a MOM group on a highly hindered alcohol.[1]
Reactivity of this compound: A Theoretical Perspective
This compound, also known as 2-bromoethyl methoxymethyl ether, is not a conventional reagent for MOM protection. Its structure suggests that it would function as an alkylating agent. The reaction with an alcohol would likely proceed via a Williamson ether synthesis-type mechanism, where the alcohol is first deprotonated to form an alkoxide, which then displaces the bromide.
Logical Relationship: Proposed Reaction of this compound with an Alcohol
Caption: Proposed Williamson ether synthesis pathway.
Compared to MOM-Cl, this compound is expected to be significantly less reactive. The electrophilicity of the carbon bearing the bromine is lower than that of the chloromethyl group in MOM-Cl. Consequently, forcing conditions, such as the use of a strong base and high temperatures, would likely be necessary to achieve reasonable conversion, especially with hindered alcohols. The potential for competing elimination reactions, particularly with secondary and tertiary alcohols, would also be a significant concern.
Experimental Protocols
While specific protocols for this compound in this context are unavailable, the following are detailed methodologies for the standard protection of a primary alcohol using MOM-Cl, which can serve as a benchmark.
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
Workflow Diagram
Caption: General workflow for MOM protection.
Materials:
-
Primary alcohol (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq) [Caution: Carcinogen ]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the primary alcohol and DIPEA in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add MOM-Cl dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
While this compound is not a standard reagent for the MOM protection of alcohols, a theoretical analysis suggests it would be less reactive than the commonly used MOM-Cl, particularly with sterically hindered substrates. The reaction would likely require harsh conditions, potentially leading to side reactions. For researchers and drug development professionals seeking to protect hindered alcohols with a MOM group, the use of established reagents like MOM-Cl with optimized conditions, or exploring alternative protecting groups, remains the most prudent approach. This guide provides the necessary foundational knowledge and experimental details for these established methods, enabling informed decisions in complex synthetic endeavors.
References
A Cost-Benefit Analysis of Hydroxyl Protecting Groups in Chemical Synthesis: 1-Bromo-2-(methoxymethoxy)ethane and Its Alternatives
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical development and natural product synthesis, the judicious selection of protecting groups for reactive functionalities is paramount. The hydroxyl group, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent unwanted side reactions. 1-Bromo-2-(methoxymethoxy)ethane serves as a key precursor for the widely used methoxymethyl (MOM) ether protecting group. This guide provides a comprehensive cost-benefit analysis of utilizing the MOM group, derived from this compound, in comparison to other prevalent hydroxyl protecting groups: 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), and Tetrahydropyranyl (THP). This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make strategic decisions in their synthetic endeavors.
At a Glance: A Comparative Overview
The selection of an optimal protecting group hinges on a delicate balance of factors including cost, ease of introduction and removal, stability towards various reaction conditions, and orthogonality with other protecting groups present in the molecule.[1][2][3] The ideal protecting group should be readily available and affordable, simple to attach and remove in high yields, and robust enough to withstand the planned synthetic transformations without being prematurely cleaved.[4]
Quantitative Data Presentation
To facilitate a direct comparison, the following tables summarize the key quantitative metrics for the MOM, SEM, Bn, and THP protecting groups. The cost analysis is normalized to a per-mole basis to provide a standardized metric for comparison.
Table 1: Cost Analysis of Protecting Group Reagents
| Protecting Group | Reagent | Supplier Example(s) | Molecular Weight ( g/mol ) | Price (USD) per Unit | Price (USD) per Mole |
| MOM | This compound | Sigma-Aldrich | 169.02 | $123.75 / 5 g | $4183.04 |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Sigma-Aldrich | 166.72 | $55.12 / 5 g | $1837.91 |
| Bn | Benzyl bromide (BnBr) | Sigma-Aldrich | 171.03 | $41.90 / 100 g | $71.66 |
| THP | 3,4-Dihydro-2H-pyran (DHP) | Sigma-Aldrich | 84.12 | $36.63 / 100 mL (d=0.922) | $39.95 |
Note: Prices are based on listed catalog prices at the time of this guide's compilation and are subject to change. Bulk pricing may significantly alter the cost per mole.
Table 2: Comparison of Protection and Deprotection Conditions
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Orthogonality/Stability Notes |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂, 0°C to rt | ~92%[5] | Acidic hydrolysis (e.g., HCl/MeOH or TFA/DCM)[5] | High | Stable to base, mild acids, and many redox reagents. Cleaved by strong acids.[6] |
| SEM | SEM-Cl, NaH, DMF, 0°C | >90% | Fluoride source (e.g., TBAF) or acidic conditions[6] | High | Stable to base and mild acids. Orthogonal to MOM as it can be cleaved by fluoride.[6] |
| Bn | BnBr, NaH, DMF or THF | High | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[6] | High | Stable to acidic and basic conditions. Not compatible with reactions involving catalytic reduction.[7] |
| THP | DHP, PPTS, CH₂Cl₂, 0°C to rt | >99% | Mild acidic conditions (e.g., PPTS in EtOH or AcOH/THF/H₂O) | High | Stable to basic and non-acidic conditions. Cleaved by mild acids. Introduces a new stereocenter.[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary alcohol and subsequent deprotection for each of the discussed groups.
Methoxymethyl (MOM) Ether
Protection of a Primary Alcohol (General Procedure): [5]
-
To a solution of the alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add chloromethyl methyl ether (MOM-Cl) (3.0 eq.) dropwise.
-
Add sodium iodide (NaI) (0.5 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of a MOM Ether: [5]
-
Dissolve the MOM-protected alcohol in a mixture of dichloromethane and trifluoroacetic acid (e.g., 15:1 v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected alcohol.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether
Protection of a Primary Alcohol (General Procedure):
-
To a suspension of sodium hydride (NaH) (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 eq.) and stir for an additional 10 hours at room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of a SEM Ether (Fluoride-mediated):
-
To a solution of the SEM-protected alcohol (1.0 eq.) in anhydrous THF, add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 3.0 eq.).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 45 °C) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Benzyl (Bn) Ether
Protection of a Primary Alcohol (General Procedure): [6]
-
To a suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in the same solvent dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (BnBr) (1.2 eq.) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Carefully quench the reaction with water or methanol.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of a Benzyl Ether by Hydrogenolysis: [6]
-
Dissolve the benzyl ether in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C) (typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Tetrahydropyranyl (THP) Ether
Protection of a Primary Alcohol (General Procedure):
-
To a solution of the alcohol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP) (1.5 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification by column chromatography may be necessary.
Deprotection of a THP Ether:
-
Dissolve the THP ether in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Mandatory Visualizations
The following diagrams illustrate key decision-making processes and workflows in the context of selecting and using hydroxyl protecting groups.
Caption: A decision-making flowchart for selecting a hydroxyl protecting group.
Caption: A generalized experimental workflow for alcohol protection and deprotection.
Conclusion
The choice between using this compound to generate a MOM-protected alcohol versus employing alternative protecting groups is a multifaceted decision that extends beyond mere reagent cost. While the precursor for the MOM group is significantly more expensive on a per-mole basis than those for Bn and THP groups, its stability profile and well-established protocols make it a reliable choice in many synthetic contexts. The SEM group offers a key advantage in its orthogonal deprotection pathway using fluoride, which is invaluable in complex syntheses requiring selective deprotection.[6] The Benzyl group, being exceptionally cost-effective and robust, is an excellent choice when its lability to catalytic hydrogenation is not a limiting factor.[7] The THP group, also very economical, is ideal for its ease of introduction and removal under mild acidic conditions, though the introduction of a new stereocenter must be considered.[6]
Ultimately, the most cost-effective strategy is the one that minimizes the number of synthetic steps and maximizes the overall yield. A thorough analysis of the entire synthetic route, including the stability of all functional groups and the potential for orthogonal strategies, will guide the discerning researcher to the most appropriate and, therefore, most beneficial protecting group for their specific application.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. jocpr.com [jocpr.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Efficiency of Methoxymethyl (MOM) Ether Protection on Primary, Secondary, and Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The methoxymethyl (MOM) ether is a cornerstone protecting group for alcohols in multistep organic synthesis, prized for its stability across a range of chemical conditions and its facile removal under acidic protocols. However, the efficiency of both the protection and deprotection steps can be significantly influenced by the steric and electronic environment of the hydroxyl group. This guide provides a comprehensive comparison of the performance of MOM protection on primary, secondary, and tertiary alcohols, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic endeavors.
Executive Summary: Key Performance Differences
The rate and yield of MOM ether formation are primarily dictated by the steric hindrance around the alcohol. Primary alcohols, being the most accessible, generally react the fastest and in the highest yields. Secondary alcohols exhibit intermediate reactivity, while tertiary alcohols, due to significant steric congestion, are the most challenging to protect and often require more forcing conditions or specialized reagents.
Deprotection rates are also influenced by steric factors and the stability of the resulting carbocation intermediate, though various reagents can achieve rapid and high-yielding deprotection across all three classes.
Quantitative Performance Data
The following tables summarize experimental data for the protection and deprotection of different classes of alcohols with MOM ethers.
Table 1: Efficiency of MOM Protection on Various Alcohol Classes
A direct comparison using the common methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base is challenging to compile from the literature with uniform conditions. However, a study utilizing Methoxymethyl-2-pyridylsulfide (MOM-ON) in the presence of AgOTf provides a clear comparison of reactivity.
| Alcohol Class | Substrate Example | Reagents | Time (h) | Yield (%) |
| Primary | 1-Octanol | MOM-ON, AgOTf, NaOAc | 2 | 95 |
| Secondary | 2-Octanol | MOM-ON, AgOTf, NaOAc | 3 | 93 |
| Tertiary | tert-Butanol | MOM-ON, AgOTf, NaOAc | 4 | 90 |
| Hindered 2° | (-)-Menthol | MOM-ON, AgOTf, NaOAc | 4 | 92 |
Data sourced from a study utilizing Methoxymethyl-2-pyridylsulfide as the MOM transfer agent, which demonstrates the relative reactivity of different alcohol classes under these specific conditions.
For the more conventional MOM-Cl method, primary alcohols are readily protected in high yields. While specific comparative data is sparse, it is generally accepted that secondary and tertiary alcohols will require longer reaction times and may result in lower yields under identical conditions.
Table 2: Efficiency of MOM Ether Deprotection
A rapid and highly efficient deprotection method using zinc bromide and n-propylthiol has been reported to be effective for all classes of MOM-protected alcohols.
| Alcohol Class | Substrate Example | Reagents | Time (min) | Yield (%) |
| Primary | MOM-protected 1-dodecanol | ZnBr₂, n-PrSH | < 10 | 98 |
| Secondary | MOM-protected cyclohexanol | ZnBr₂, n-PrSH | < 10 | 97 |
| Tertiary | MOM-protected 1-adamantanol | ZnBr₂, n-PrSH | < 10 | 95 |
This method demonstrates high efficiency and broad applicability for the deprotection of MOM ethers, irrespective of the alcohol class.[1]
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols with MOM ethers are provided below.
Protocol 1: MOM Protection of a Primary Alcohol using MOM-Cl
This protocol describes a general and widely used procedure for the protection of a primary alcohol.
Reagents:
-
Primary Alcohol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 4.0 eq.)
-
Methoxymethyl chloride (MOM-Cl) (1.2 - 3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[2]
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.) to the solution. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the MOM-protected alcohol.
Protocol 2: Rapid Deprotection of MOM Ethers
This protocol is a highly efficient method for the cleavage of MOM ethers from primary, secondary, and tertiary alcohols.[1]
Reagents:
-
MOM-protected alcohol (1.0 eq.)
-
Zinc bromide (ZnBr₂) (2.0 eq.)
-
n-Propylthiol (n-PrSH) (4.0 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add n-propylthiol (n-PrSH) (4.0 eq.) to the solution.
-
Add zinc bromide (ZnBr₂) (2.0 eq.) and stir the reaction at room temperature.
-
The deprotection is typically complete in less than 10 minutes.[1] Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Standard Acidic Deprotection of a MOM Ether
This protocol outlines a conventional method for the removal of a MOM group using acidic conditions.
Reagents:
-
MOM-protected alcohol (1.0 eq.)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected compound in methanol.[2]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).[2]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[2] Reaction times can vary from a few hours to overnight depending on the substrate. Monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using MOM ethers.
Caption: General workflow for the MOM protection of an alcohol.
Caption: General workflow for the deprotection of a MOM ether.
Conclusion
The choice of conditions for the protection of an alcohol with a MOM group should be guided by the nature of the substrate. Primary alcohols are readily protected using standard protocols, while secondary and particularly tertiary alcohols may necessitate longer reaction times, more forcing conditions, or specialized reagents to achieve high yields. For deprotection, highly efficient methods are available that demonstrate broad applicability across all classes of alcohols, allowing for the rapid and clean removal of the MOM group. By understanding these nuances, researchers can more effectively integrate MOM protection strategies into their synthetic routes, minimizing side reactions and maximizing overall efficiency.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(methoxymethoxy)ethane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-(methoxymethoxy)ethane (CAS No. 112496-94-3), a combustible liquid commonly used in organic synthesis. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. All handling and disposal of this compound should be conducted in accordance with local, state, and federal guidelines. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.
Essential Safety and Logistical Information
This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat, must be worn at all times when handling this chemical.[3]
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the chemical is managed in accordance with all applicable regulations. Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[3]
All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, should be considered contaminated and disposed of as hazardous waste in a separate, clearly labeled container.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally similar compound. This information is critical for safe handling and for completing waste disposal manifests.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 112496-94-3 | |
| Molecular Formula | C4H9BrO2 | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Liquid | - |
| Density | 1.448 g/mL at 25 °C | |
| Boiling Point | 116-117 °C | |
| Flash Point | 64.4 °C (148.0 °F) | - |
| Storage Class | 10 - Combustible liquids | - |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) | [3] |
Experimental Protocol: Chemical Degradation via Alkaline Hydrolysis
For laboratories equipped to perform chemical waste treatment, a potential method for the degradation of this compound is through alkaline hydrolysis. This procedure aims to convert the bromoalkane to a less hazardous alcohol and cleave the methoxymethyl ether linkage. This protocol should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional safety guidelines.
Objective: To hydrolyze this compound to 2-(methoxymethoxy)ethanol and subsequently to ethylene glycol, which are generally less hazardous and more amenable to disposal.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 2 M aqueous solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
pH paper or pH meter
-
Appropriate work-up and extraction solvents (e.g., diethyl ether, saturated sodium bicarbonate solution)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a properly functioning fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.
-
Reagent Addition: For every 1 gram of this compound, add 10 mL of a 50/50 mixture of ethanol and 2 M aqueous sodium hydroxide solution to the flask. The ethanol is used as a co-solvent to increase the solubility of the bromoalkane in the aqueous base.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking small aliquots periodically.
-
Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess base by adding an appropriate acid (e.g., dilute hydrochloric acid) until the pH of the solution is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material or organic byproducts. The primary products, 2-(methoxymethoxy)ethanol and ethylene glycol, will remain in the aqueous layer.
-
Disposal of Aqueous Layer: The resulting aqueous solution containing the hydrolyzed products should be disposed of as aqueous waste, following your institution's guidelines.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Proposed Chemical Degradation Pathway
The alkaline hydrolysis of this compound is proposed to proceed via a nucleophilic substitution reaction, followed by the cleavage of the methoxymethyl ether under basic conditions.
Caption: The proposed reaction pathway for the chemical degradation of this compound via alkaline hydrolysis.
References
Essential Safety and Operational Guide for 1-Bromo-2-(methoxymethoxy)ethane
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-2-(methoxymethoxy)ethane (CAS No. 112496-94-3). The following procedures are designed to ensure the safe handling and disposal of this combustible liquid.
Chemical Properties and Hazards
This compound is a combustible liquid that requires careful handling to prevent ignition and exposure.[1] The toxicological properties have not been fully investigated, and it is prudent to handle it with a high degree of caution.[1]
| Property | Value | Source |
| Synonym | 2-Bromoethyl methoxymethyl ether | |
| CAS Number | 112496-94-3 | |
| Molecular Formula | BrCH₂CH₂OCH₂OCH₃ | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Liquid | [2] |
| Flash Point | 64.44 °C (148.0 °F) - closed cup | |
| Density | 1.448 g/mL at 25 °C | |
| Boiling Point | 116-117 °C | |
| Storage Class | 10 - Combustible liquids |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and vapors. |
| Hand Protection | Nitrile or butyl rubber gloves.[3] For extended contact, heavy-duty gloves are recommended. | Prevents skin contact. Check glove compatibility charts. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes.[3] | Protects skin from splashes and potential fire hazards. |
| Respiratory Protection | A multi-purpose combination respirator cartridge (US) is recommended. Use in a well-ventilated area, preferably a chemical fume hood.[3][4] | Prevents inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[3]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a chemical spill kit readily accessible.
-
Remove all ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]
-
Ensure a compatible fire extinguisher (e.g., CO₂, dry chemical, or foam) is nearby.[1]
2. Handling and Use:
-
Conduct all work involving this chemical inside a chemical fume hood to minimize vapor accumulation.[4][6]
-
When transferring the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[7]
-
Avoid heating with an open flame; use heating mantles, water baths, or oil baths.[5]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[6]
3. Post-Handling:
-
Wipe down the work area with an appropriate solvent.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Wash hands thoroughly with soap and water after handling the chemical.[3]
Safe Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including excess reagent, contaminated materials (e.g., gloves, pipette tips, paper towels), and the first rinse of emptied containers, in a dedicated, labeled, and sealed hazardous waste container.[8]
-
Label the container clearly as "Halogenated Organic Waste" and list the contents.[9]
2. Disposal Procedure:
-
Do not dispose of this chemical down the drain.[1]
-
Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials while awaiting pickup.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert others in the immediate area and evacuate if necessary.[11]
-
If the spill is flammable, eliminate all ignition sources .[12]
-
Contain the spill using a chemical spill kit with absorbent materials. Work from the outside of the spill inwards to prevent spreading.[13]
-
Clean up the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[14]
-
Ventilate the area and wash the spill surface once the material has been removed.[13]
Emergency Spill Response
Caption: Emergency response workflow for a chemical spill.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. marquette.edu [marquette.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. umanitoba.ca [umanitoba.ca]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
